5-Ethyl-5-(2-methylbutyl)barbituric acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
36082-56-1 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
5-ethyl-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-4-7(3)6-11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
InChI 键 |
BYXWKBXFWUWGPV-UHFFFAOYSA-N |
SMILES |
CCC(C)CC1(C(=O)NC(=O)NC1=O)CC |
规范 SMILES |
CCC(C)CC1(C(=O)NC(=O)NC1=O)CC |
同义词 |
5-ethyl-5-(2-methylbutyl)barbituric acid EMBBA |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethyl-5-(2-methylbutyl)barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-5-(2-methylbutyl)barbituric acid is a chemical compound and a structural isomer of amobarbital. It has been identified as a manufacturing impurity in amobarbital preparations.[1] Given its structural similarity to amobarbital, a known sedative-hypnotic drug, understanding its chemical and pharmacological properties is crucial for quality control in pharmaceutical manufacturing and for a comprehensive toxicological assessment. This technical guide provides a detailed overview of the chemical structure, synthesis, analytical protocols, and pharmacological context of this compound.
Chemical Structure and Properties
This compound belongs to the barbiturate class of compounds, characterized by a pyrimidine-2,4,6(1H,3H,5H)-trione core. The key structural feature of this compound is the presence of an ethyl group and a 2-methylbutyl (or sec-amyl) group at the 5-position of the barbituric acid ring.
Chemical Data
| Property | Value | Source |
| IUPAC Name | 5-ethyl-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione | PubChem |
| Molecular Formula | C₁₁H₁₈N₂O₃ | PubChem |
| Molecular Weight | 226.27 g/mol | PubChem |
| CAS Number | 36082-56-1 | PubChem |
| Canonical SMILES | CCC(C)CC1(C(=O)NC(=O)NC1=O)CC | PubChem |
| InChI Key | BYXWKBXFWUWGPV-UHFFFAOYSA-N | PubChem |
| Computed XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis of this compound
The synthesis of 5-substituted barbituric acids is a well-established process in medicinal chemistry, typically involving the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide.[2][3][4] The key challenge in the synthesis of this compound lies in the preparation of the specific precursor, diethyl 2-ethyl-2-(2-methylbutyl)malonate.
Proposed Synthetic Pathway
A plausible synthetic route would begin with the synthesis of 2-ethyl-2-methylbutanoic acid, followed by its conversion to the corresponding diethyl malonate, and finally, condensation with urea.
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-2-methylbutanoic Acid
This precursor can be synthesized via the carbonylation of a C6 branched olefin, such as 3-methyl-2-pentene or 2-ethyl-1-butene, with carbon monoxide in the presence of an acid catalyst like boron trifluoride dihydrate (BF₃·2H₂O).[5][6]
-
Reaction: A C6 branched olefin feed is reacted with carbon monoxide under pressure in a closed reactor at an elevated temperature in the presence of an acid catalyst.
-
Quenching: The reaction product is then quenched with water to yield 2-ethyl-2-methylbutanoic acid.
-
Purification: The resulting acid can be purified by distillation.
Step 2: Synthesis of Diethyl 2-ethyl-2-(2-methylbutyl)malonate
The synthesized 2-ethyl-2-methylbutanoic acid would then be subjected to esterification to produce the corresponding diethyl malonate.
-
Reaction: 2-Ethyl-2-methylbutanoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
-
Work-up: The reaction mixture is neutralized, and the diethyl 2-ethyl-2-(2-methylbutyl)malonate is extracted with an organic solvent and purified by distillation.
Step 3: Synthesis of this compound
The final step is the condensation of the disubstituted diethyl malonate with urea.[3][4]
-
Reaction: Diethyl 2-ethyl-2-(2-methylbutyl)malonate is reacted with urea in the presence of a strong base, typically sodium ethoxide in absolute ethanol. The mixture is refluxed to drive the condensation reaction.
-
Acidification and Isolation: After the reaction is complete, the reaction mixture is cooled, and the resulting sodium salt of the barbiturate is precipitated. The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the free this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
Analytical Protocols
The identification and quantification of this compound, particularly as an impurity in amobarbital, require robust analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A semi-preparative HPLC method is effective for the isolation of this compound from amobarbital.[1]
-
Column: A reverse-phase column (e.g., C18) is suitable for the separation of these isomers.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) can be optimized to achieve separation.
-
Detection: UV detection at a wavelength where barbiturates absorb (around 210-240 nm) is appropriate.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the structural confirmation of the isolated impurity.
-
Ionization Techniques: Both Electron Impact (EI) and Chemical Ionization (CI) can provide valuable information. EI will produce a characteristic fragmentation pattern, while CI will yield a prominent protonated molecular ion, confirming the molecular weight.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for elucidating the precise isomeric structure.
-
Analysis: The chemical shifts, splitting patterns, and integration of the proton signals will confirm the connectivity of the atoms in the molecule, particularly the arrangement of the ethyl and 2-methylbutyl groups at the 5-position.[1]
-
Shift Reagents: The use of an achiral NMR shift reagent, such as tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), can be employed to verify the substitution pattern on the alkyl side chain.[1]
Pharmacological Profile and Mechanism of Action
Barbiturates exert their pharmacological effects primarily through their interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[7]
Mechanism of Action
Barbiturates bind to an allosteric site on the GABA-A receptor, which is distinct from the binding sites for GABA and benzodiazepines. This binding potentiates the effect of the inhibitory neurotransmitter GABA by increasing the duration of the chloride channel opening.[8][9] At higher concentrations, barbiturates can directly activate the GABA-A receptor, leading to a significant influx of chloride ions and hyperpolarization of the neuronal membrane, resulting in profound CNS depression.
Comparative Pharmacological Data
| Parameter | Amobarbital | This compound |
| Class | Intermediate-acting barbiturate | Intermediate-acting barbiturate (presumed) |
| Primary Mechanism | Positive allosteric modulator and direct agonist of the GABA-A receptor | Positive allosteric modulator and direct agonist of the GABA-A receptor (presumed) |
| GABA-A Receptor Binding Affinity (Ki) | Reported | Not Reported |
| Potentiation of GABA-evoked currents (EC₅₀) | Reported | Not Reported |
| Direct Activation of GABA-A Receptor (EC₅₀) | Reported | Not Reported |
| Sedative/Hypnotic Dose | Varies by species and route of administration | Comparable to amobarbital in rodents[1] |
| LD₅₀ (mice, s.c.) | 212 mg/kg | Not Reported |
Conclusion
This compound is a significant compound in the context of pharmaceutical analysis and quality control, primarily due to its presence as an impurity in amobarbital. Its chemical synthesis follows standard barbiturate preparation methods, and its identification relies on a combination of chromatographic and spectroscopic techniques. While its pharmacological profile is reported to be similar to amobarbital, further quantitative studies are needed to fully characterize its potency and potential toxicological impact. This guide provides a foundational understanding of the core technical aspects of this compound for professionals in the fields of chemical research and drug development.
References
- 1. Identification of this compound as an impurity of manufacture in amobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. mdpi.com [mdpi.com]
- 4. journals.irapa.org [journals.irapa.org]
- 5. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents [patents.google.com]
- 6. 2-Ethyl-2-methylbutanoic Acid|130.18 g/mol|CAS 19889-37-3 [benchchem.com]
- 7. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Malonic Ester Synthesis of Substituted Barbituric Acids
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the malonic ester synthesis pathway for producing barbituric acid and its substituted derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of the core chemical processes.
Introduction
Barbituric acid, a pyrimidine heterocyclic compound, serves as the parent structure for a large class of drugs known as barbiturates.[1] While barbituric acid itself is not pharmacologically active, its derivatives, substituted at the C-5 position of the pyrimidine ring, exhibit a range of depressant effects on the central nervous system.[2] These compounds have been historically significant and are still used as sedatives, hypnotics, anesthetics, and anticonvulsants.[2][3][4]
The first synthesis of barbituric acid was achieved by Adolf von Baeyer in 1864.[1][2] However, the most common and versatile method for producing both barbituric acid and its 5,5-disubstituted derivatives is the malonic ester synthesis.[5] This pathway involves the condensation of a suitably substituted diethyl malonate with urea in the presence of a strong base.[6][7][8]
Core Synthesis Pathway
The synthesis of barbiturates relies on two fundamental and well-established organic reactions: the alkylation of malonic esters and a subsequent condensation reaction with urea.[3]
-
Formation of the Malonic Ester Enolate: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to deprotonate the acidic α-carbon (the carbon adjacent to both carbonyl groups), forming a resonance-stabilized enolate ion.[5][8]
-
Alkylation: The enolate ion acts as a nucleophile and reacts with alkyl halides via an SN2 reaction to form a mono-substituted malonic ester. This step can be repeated with a second alkyl halide to produce a disubstituted malonic ester.[3][5] This step is crucial for creating the C-5 substituted derivatives that possess pharmacological activity.[2]
-
Condensation with Urea: The substituted or unsubstituted diethyl malonate undergoes a condensation reaction with urea. This is a twofold nucleophilic acyl substitution where the nitrogen atoms of urea attack the electrophilic carbonyl carbons of the malonic ester, leading to the formation of the heterocyclic pyrimidine ring of barbituric acid.[3][6]
The overall reaction for a 5,5-disubstituted barbituric acid is illustrated below.
Figure 1: General workflow for barbiturate synthesis.
Quantitative Data
The following tables summarize quantitative data related to the synthesis of barbituric acid.
Table 1: Reagents and Conditions for Barbituric Acid Synthesis [6][9][10]
| Reagent | Molar Equivalent | Amount |
| Sodium | 0.5 gram atom | 11.5 g |
| Absolute Ethanol | - | 250 mL (for sodium) + 250 mL (for urea) |
| Diethyl Malonate | 0.5 mole | 80 g (76 mL) |
| Urea (dry) | 0.5 mole | 30 g |
| Reaction Condition | Value | |
| Reflux Time | 7 hours | |
| Reflux Temperature | 110 °C |
Table 2: Yield and Physical Properties of Barbituric Acid [6][9][10]
| Property | Value |
| Yield | 46–50 g (72–78% of theoretical) |
| Appearance | White solid / crystalline powder |
| Melting Point | 245 °C (with decomposition) |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of barbituric acids.
Protocol 1: Synthesis of Unsubstituted Barbituric Acid
This protocol is adapted from the procedure described in Organic Syntheses.[9]
Materials:
-
Sodium metal: 11.5 g (0.5 gram atom)
-
Absolute ethanol: 500 mL
-
Diethyl malonate: 80 g (0.5 mole)
-
Urea (dry): 30 g (0.5 mole)
-
Concentrated Hydrochloric Acid (sp. gr. 1.18)
-
2-L round-bottomed flask
-
Reflux condenser with calcium chloride tube
-
Oil bath
-
Büchner funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-L round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol. If the reaction becomes too vigorous, cool the flask with ice.[6]
-
Addition of Reagents: Once all the sodium has reacted, add 80 g of diethyl malonate to the sodium ethoxide solution.[9] Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70 °C) absolute ethanol. Add this urea solution to the flask.[6][9]
-
Condensation Reaction: Shake the mixture well and reflux it for 7 hours in an oil bath heated to 110 °C. A white solid will separate during this time.[6][9]
-
Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50 °C) water to the reaction mixture.[9] Stirring constantly, acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approx. 45 mL).[6][9]
-
Purification: Filter the resulting clear solution while hot to remove any impurities. Cool the filtrate in an ice bath overnight to allow the barbituric acid to crystallize.[9]
-
Drying: Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100–110 °C for 3-4 hours. The expected yield is 46–50 g.[9]
Protocol 2: General Synthesis of 5,5-Disubstituted Barbituric Acids
This protocol outlines the general procedure for preparing pharmacologically active barbiturates.[3][7]
Part A: Dialkylation of Diethyl Malonate
-
Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1.
-
First Alkylation: To the sodium ethoxide solution, add one equivalent of diethyl malonate. Then, add one equivalent of the first alkyl halide (R¹-X) and reflux the mixture until the reaction is complete (monitored by TLC).
-
Second Alkylation: Cool the mixture and add a second equivalent of sodium ethoxide, followed by the second alkyl halide (R²-X). Reflux again until the dialkylated product is formed.
-
Isolation: Isolate the 5,5-disubstituted diethyl malonate through standard work-up procedures (e.g., extraction and distillation).
Part B: Condensation with Urea
-
Reaction Setup: Follow the procedure from Protocol 1 (steps 1-3), but substitute the dialkylated diethyl malonate for the unsubstituted diethyl malonate.
-
Work-up and Purification: The work-up, isolation, and purification steps are analogous to those in Protocol 1 (steps 4-6), yielding the final 5,5-disubstituted barbituric acid.
Reaction Mechanism and Workflow Visualization
The following diagrams, generated using DOT language, illustrate the key mechanisms and workflows.
Figure 2: Core mechanism of barbituric acid synthesis.
Figure 3: Step-by-step experimental workflow.
References
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. atamankimya.com [atamankimya.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Barbituric acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Interaction of Barbiturate Isomers with GABA-A Receptors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the stereoselective interactions between barbiturate isomers and the γ-aminobutyric acid type A (GABA-A) receptor. It covers the fundamental signaling pathways, quantitative analysis of isomer-specific effects, and detailed experimental methodologies for studying these interactions.
The GABA-A Receptor Signaling Pathway
The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] It belongs to the Cys-loop superfamily of ligand-gated ion channels.[2][3] Structurally, GABA-A receptors are heteropentameric complexes assembled from a selection of 19 different subunits (e.g., α, β, γ), which form a central chloride (Cl⁻) ion pore.[1]
The binding of the endogenous neurotransmitter GABA to its sites at the interface between α and β subunits triggers a conformational change, opening the channel.[1][2] This allows for the influx of Cl⁻ ions into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability, producing an inhibitory effect.[1][3]
Barbiturates act as positive allosteric modulators of the GABA-A receptor. They bind to a distinct site within the transmembrane domain of the receptor, different from the GABA binding site.[1][4] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[5][6][7] At higher concentrations, barbiturates can also directly activate the receptor, even in the absence of GABA.[5][8]
Stereoselective Interaction of Barbiturate Isomers
Many barbiturates are chiral molecules, existing as mirror-image enantiomers (R- and S-isomers) that can exhibit significant differences in their pharmacological activity.[9] This stereoselectivity is a critical aspect of their interaction with the GABA-A receptor, providing strong evidence that the receptor is a key target for their anesthetic effects.[9]
Studies on purified optical isomers of several barbiturates have consistently demonstrated that the S-enantiomer is more potent than the R-enantiomer in modulating GABA-A receptor function. For hexobarbital, pentobarbital, and thiopental, the S-enantiomer potentiates GABA-induced currents with a potency 1.7 to 3.5 times greater than the corresponding R-enantiomer.[9]
The mechanism of this stereoselectivity can be complex. Evidence suggests the existence of at least two distinct types of barbiturate binding sites on the GABA-A receptor: an enhancing (anesthetic) site and an inhibitory (convulsant) site. The differential affinity of enantiomers for these sites can explain their varied physiological effects. For instance, with the experimental barbiturate mTFD-MPPB, the anticonvulsant R-enantiomer binds to the enhancing site, while the convulsant S-enantiomer binds solely to the inhibitory site.[10] This highlights how stereochemistry dictates not just the potency but also the nature of the pharmacological response.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GABA receptor - Wikipedia [en.wikipedia.org]
- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility [mdpi.com]
- 5. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentobarbital - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of barbiturate optical isomers and their effects on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1 β3 γ2L GABAA receptor account for their in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Novel Barbituric Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbituric acid, a heterocyclic compound first synthesized in 1864, has long been a cornerstone in medicinal chemistry.[1] While its initial derivatives were primarily recognized for their sedative and hypnotic effects on the central nervous system, contemporary research has unveiled a much broader spectrum of biological activities.[1] The versatile core structure of barbituric acid allows for a multitude of substitutions, leading to the development of novel derivatives with significant therapeutic potential in oncology, infectious diseases, and metabolic disorders. This guide provides an in-depth overview of the recent advancements in the biological evaluation of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Biological Activity of Novel Barbituric Acid Derivatives
The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various novel barbituric acid derivatives, facilitating a comparative analysis of their potency.
Table 1: Anticancer Activity of Barbituric Acid Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Compound 3s (Azole Hybrid) | BEL-7402 (Hepatocellular Carcinoma) | 4.02 | [2] |
| MCF-7 (Breast Cancer) | 8.98 | [2] | |
| Compound 2b (Indole Hybrid) | MCF7 (Breast Cancer) | Moderate Activity | [3] |
| DU145 (Prostate Cancer) | Moderate Activity | [3] | |
| Compound 2d (Indole Hybrid) | MCF7 (Breast Cancer) | Moderate Activity | [3] |
| DU145 (Prostate Cancer) | Moderate Activity | [3] | |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast Cancer) | 0.61 | [4] |
| Coumarin-barbituric hybrid | MCF-7 (Breast Cancer) | GI₅₀ = 49.13 µg/ml | [4] |
| Chromene derivative 4g | A2780, MCF7, A549 | Potent Activity | [5] |
Table 2: Antimicrobial Activity of Barbituric Acid Derivatives (MIC values in µg/mL)
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| ST-IA, ST-IB, ST-ID, ST-IE | Staphylococcus aureus, Escherichia coli | 250-500 | [6] |
| 3-acyl and 3-carboxamidobarbiturates | Gram-positive strains | up to 0.25 | [7] |
| Thiazole-containing derivatives | S. aureus, P. aeruginosa, E. coli, C. albicans, A. flavus | Greater effect than sulfadiazine | [8] |
Table 3: Enzyme Inhibitory Activity of Barbituric Acid Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |
| Schiff base derivative 7 | α-Glucosidase | 32 | [9] |
| Schiff base derivative 3 | α-Glucosidase | 38 | [9] |
| Compound 5k | α-Glucosidase | 31.72 | [10] |
| Compound 5e | α-Glucosidase | 40.83 | [10] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of future experiments.
Anticancer Activity: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the barbituric acid derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[11]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[15]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial culture.[16]
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.[17]
-
Well Creation: Aseptically punch wells of a specific diameter (e.g., 6-8 mm) into the agar.[15]
-
Compound Application: Add a defined volume of the barbituric acid derivative solution (at a known concentration) into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.[16]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[17]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone of inhibition is indicative of the antimicrobial potency of the compound.[17]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and pathways related to the biological activity of novel barbituric acid derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel barbituric acid derivatives.
Caption: Inhibition of the JNK/p38 MAPK signaling pathway by certain barbituric acid derivatives.[18][19]
Conclusion
The research landscape for barbituric acid derivatives has evolved significantly, moving beyond their classical applications to address a wide range of challenging diseases. The potent anticancer, antimicrobial, and enzyme-inhibiting properties demonstrated by novel derivatives underscore their potential as lead compounds in modern drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers aiming to build upon these findings. Future investigations focusing on optimizing the structure-activity relationships and elucidating the precise mechanisms of action will be crucial in translating the therapeutic promise of these versatile compounds into clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Activity Evaluation of Hybrids of Azoles and Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Antifibrotic Effects of a Barbituric Acid Derivative on Liver Fibrosis by Blocking the NF-κB Signaling Pathway in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 5-Ethyl-5-(2-methylbutyl)barbituric Acid (Pentobarbital) in Samples
Introduction
5-Ethyl-5-(2-methylbutyl)barbituric acid, commonly known as pentobarbital, is a short-acting barbiturate that acts as a central nervous system depressant. It is utilized in medicine as a sedative, hypnotic, and anticonvulsant, and also in veterinary medicine for anesthesia and euthanasia. The quantitative analysis of pentobarbital in various samples, including biological fluids and pharmaceutical formulations, is crucial for therapeutic drug monitoring, forensic toxicology, and quality control. These application notes provide detailed protocols for the quantitative determination of pentobarbital using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Application Note 1: Quantitative Analysis of Pentobarbital in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of pentobarbital in biological matrices such as serum, whole blood, urine, and tissue homogenates.[1] The use of an internal standard, pentobarbital-d5, ensures high accuracy and precision.
Experimental Protocol
1. Materials and Reagents
-
Pentobarbital standard (1 mg/mL)
-
Pentobarbital-d5 internal standard (1 mg/mL)[1]
-
Chloroform (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
100 mM Phosphate Buffer (pH 6.8): Dissolve 7.1 g of Na₂HPO₄ and 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 6.8 with phosphoric acid.[1]
-
Nitrogen gas
2. Standard and Control Preparation
-
Working Calibration Standard (50 µg/mL): Dilute 0.5 mL of the 1 mg/mL pentobarbital standard with 9.5 mL of deionized water.[1]
-
Working Internal Standard (30 µg/mL): Dilute 300 µL of the 1 mg/mL pentobarbital-d5 standard to 10 mL with methanol.
-
Calibrators: Prepare a calibration curve in the range of 2-20 µg/mL by spiking drug-free whole blood with the working calibration standard. For example, for a 10 µg/mL calibrator, add 100 µL of the 50 µg/mL standard to 400 µL of drug-free blood.[1]
-
Quality Controls (QC): Prepare low QC (5 µg/mL) and high QC (15 µg/mL) samples in drug-free whole blood.[1]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of the sample (calibrator, QC, or unknown) into a 16 x 100 mm extraction tube.[1]
-
Add 100 µL of the working internal standard to each tube.[1]
-
Add 500 µL of 100 mM phosphate buffer (pH 6.8).[1]
-
Add 10 mL of chloroform:isopropanol (9:1, v/v).[1]
-
Cap the tubes and rotate mix for 10 minutes.[1]
-
Centrifuge at 3,000 rpm for a minimum of 10 minutes.[1]
-
Discard the upper aqueous layer.[1]
-
Filter the lower organic layer into a clean test tube.[1]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.[1]
-
Reconstitute the dried extract with 200 µL of methanol.[1]
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.[1]
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 220 GC or equivalent
-
Mass Spectrometer: Quadrupole Ion Trap MS[1]
-
Ionization Mode: Chemical Ionization (CI)
-
Injection Volume: 1 µL
-
(Specific column, temperature program, and MS parameters should be optimized based on the instrument used. The provided source did not specify these details.)
5. Data Analysis
Quantification is achieved by comparing the relative response of the pentobarbital in the unknown samples to the calibration curve. The area of the pentobarbital and internal standard quantitative ions are used for the calculation.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2-20 µg/mL | [1] |
| Internal Standard | Pentobarbital-d5 | [1] |
| Sample Volume | 500 µL | [1] |
| Extraction Solvent | Chloroform:Isopropanol (9:1) | [1] |
| Reconstitution Volume | 200 µL | [1] |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of pentobarbital.
Application Note 2: Quantitative Analysis of Pentobarbital in Liquid Formulations by High-Performance Liquid Chromatography (HPLC)
This HPLC method is designed for the stability-indicating assay of pentobarbital sodium in liquid formulations.[2] It utilizes a C18 column and UV detection. Phenobarbital sodium is used as the internal standard.
Experimental Protocol
1. Materials and Reagents
-
Pentobarbital Sodium standard
-
Phenobarbital Sodium (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Deionized water
2. Standard and Solution Preparation
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted with orthophosphoric acid). The exact ratio should be optimized for best separation.
-
Pentobarbital Sodium Stock Solution (1 mg/mL): Accurately weigh 100 mg of pentobarbital sodium and dissolve in 100 mL of deionized water.[2]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of phenobarbital sodium and dissolve in 100 mL of deionized water.[2]
-
Calibration Standards: Prepare calibration standards ranging from 5 to 200 µg/mL by diluting the pentobarbital stock solution. Each standard should contain the internal standard at a constant concentration (e.g., 20 µg/mL).[2]
-
Quality Control (QC) Samples: Prepare QC samples at concentrations of 8, 15, 30, 80, and 150 µg/mL containing the internal standard.[2]
3. Sample Preparation
-
Accurately dilute the liquid formulation sample with deionized water to fall within the calibration range.
-
Add the internal standard solution to the diluted sample to achieve the same final concentration as in the calibration standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Instrumentation and Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detection Wavelength: < 220 nm without photochemical reaction, or 270 nm with photochemical reaction for enhanced sensitivity.[3]
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 20 µL.
5. Method Validation
-
Linearity: The method should be linear over the specified concentration range.
-
Precision: Intra-day and inter-day precision should be evaluated. A relative standard deviation (RSD) of < 3.7% for within-day and 4.4% for day-to-day precision has been reported.[3]
-
Accuracy: Accuracy can be assessed by the standard addition method. Mean recovery should be calculated.[2]
-
Specificity: Forced degradation studies (acid, base, oxidation, thermal) should be performed to ensure the method is stability-indicating.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5-200 µg/mL | [2] |
| Internal Standard | Phenobarbital Sodium | [2] |
| Column | C18 | [5] |
| Detection | UV (<220 nm or 270 nm) | [3] |
| Within-day Precision (RSD) | < 3.7% | [3] |
| Day-to-day Precision (RSD) | 4.4% | [3] |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of pentobarbital.
References
Application Note and Protocol: In Vitro Assessment of Barbiturate Sedative Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of central nervous system (CNS) depressant drugs that produce a wide range of effects, from mild sedation to anesthesia.[1] Their primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This application note provides detailed protocols for the in vitro evaluation of the sedative effects of barbiturates, focusing on electrophysiological and receptor binding assays. These methods are essential for understanding the potency and mechanism of action of novel barbiturate compounds in a controlled laboratory setting.
The primary molecular target of barbiturates is the GABA-A receptor, a ligand-gated ion channel.[4] Upon binding, barbiturates increase the duration of the chloride ion channel opening in response to GABA, leading to an enhanced influx of chloride ions.[2][4] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory or sedative effect.[3] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[2]
Key In Vitro Experimental Protocols
Two primary in vitro methods are detailed below for characterizing the sedative effects of barbiturates: electrophysiological analysis using the patch-clamp technique and radioligand receptor binding assays.
Electrophysiological Assessment of Barbiturate Activity on GABA-A Receptors
Electrophysiology, particularly the patch-clamp technique, allows for the direct measurement of ion channel function in response to drug application.[5][6][7] This protocol describes whole-cell patch-clamp recordings from cultured neurons to assess the effect of barbiturates on GABA-A receptor-mediated currents.
Experimental Workflow:
Caption: Workflow for electrophysiological testing of barbiturates.
Detailed Protocol:
-
Cell Culture:
-
Prepare primary neuronal cultures from dissected rodent brain regions (e.g., neocortex, hippocampus) or utilize human induced pluripotent stem cell (hiPSC)-derived neurons for greater clinical relevance.[5][8][9]
-
Plate cells on coverslips and maintain in appropriate culture medium for a sufficient duration to allow for synapse formation.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 5 EGTA (pH 7.2).
-
Barbiturate Stock Solution: Prepare a high-concentration stock solution of the barbiturate to be tested in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a visually identified neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Record baseline spontaneous or evoked inhibitory postsynaptic currents (IPSCs). These can be pharmacologically isolated by blocking excitatory transmission with antagonists such as CNQX and APV.[9]
-
Bath apply the test barbiturate at increasing concentrations.
-
Record IPSCs in the presence of the barbiturate for a sufficient period at each concentration to observe a stable effect.
-
-
Data Analysis:
-
Analyze the recorded currents to measure the amplitude, frequency, and decay time constant of the IPSCs.
-
Barbiturates are expected to prolong the decay time of IPSCs.[5][10]
-
Plot the percentage increase in the IPSC decay time constant against the logarithm of the barbiturate concentration to generate a dose-response curve.
-
Fit the curve using a suitable equation (e.g., Hill equation) to determine the EC50 (half-maximal effective concentration).
-
GABA-A Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a drug for its target receptor.[11] This protocol describes a competitive radioligand binding assay to measure the binding of barbiturates to the GABA-A receptor in brain membrane preparations.
Experimental Workflow:
Caption: Workflow for GABA-A receptor binding assay.
Detailed Protocol:
-
Brain Membrane Preparation:
-
Dissect brain tissue (e.g., whole brain or specific regions like the cortex) from rodents.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of a suitable radioligand that binds to the GABA-A receptor (e.g., [3H]muscimol).[11]
-
Increasing concentrations of the unlabeled test barbiturate.
-
A tube with an excess of unlabeled GABA or a known GABA-A receptor antagonist (e.g., bicuculline) to determine non-specific binding.[11]
-
A tube with only the radioligand and membranes for total binding.
-
-
Add the brain membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test barbiturate by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test barbiturate concentration to generate a competition curve.
-
Fit the curve to determine the IC50 (half-maximal inhibitory concentration).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison between different compounds.
Table 1: Electrophysiological Effects of Barbiturates on GABA-A Receptor-Mediated IPSCs
| Compound | EC50 (µM) for IPSC Decay Prolongation | Maximum Enhancement (%) |
| Pentobarbital | 41[5][10] | Data from experiment |
| Phenobarbital | 144[5][10] | Data from experiment |
| Amobarbital | 103[5][10] | Data from experiment |
| Test Compound | Data from experiment | Data from experiment |
Table 2: Binding Affinities of Barbiturates for the GABA-A Receptor
| Compound | IC50 (µM) vs [3H]muscimol | Ki (µM) |
| Pentobarbital | Data from experiment | Data from experiment |
| Phenobarbital | Data from experiment | Data from experiment |
| Test Compound | Data from experiment | Data from experiment |
Signaling Pathway
The sedative effects of barbiturates are primarily mediated through their interaction with the GABA-A receptor, leading to the potentiation of GABAergic inhibition.
Caption: Signaling pathway of barbiturate action at the GABA-A receptor.
Conclusion
The in vitro protocols described in this application note provide a robust framework for characterizing the sedative effects of barbiturates. Electrophysiological recordings offer direct functional insights into the modulation of GABA-A receptors, while receptor binding assays provide quantitative data on drug affinity. The use of increasingly sophisticated in vitro models, such as hiPSC-derived neurons and 3D cultures, will further enhance the physiological relevance of these studies and aid in the development of safer and more effective sedative drugs.[8][12]
References
- 1. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neural In Vitro Models for Studying Substances Acting on the Central Nervous System [air.unimi.it]
- 9. In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physicsworld.com [physicsworld.com]
Application Notes and Protocols for the Use of 5-Ethyl-5-(2-methylbutyl)barbituric Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-5-(2-methylbutyl)barbituric acid, a derivative of barbituric acid, serves as a critical analytical standard, particularly in the quality control of pharmaceutical products. Its primary application is in the identification and quantification of impurities in amobarbital, a widely used sedative and hypnotic drug.[1] Given the structural similarity, this compound is an important reference material for ensuring the purity and safety of amobarbital formulations. This document provides detailed application notes and protocols for its use in analytical testing.
Chemical Properties:
| Property | Value |
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 5-ethyl-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione |
| Synonyms | EMBBA |
| CAS Number | 36082-56-1 |
Mechanism of Action of Barbiturates
Barbiturates, including this compound, exert their effects on the central nervous system primarily by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory or calming effect on the nervous system. Barbiturates enhance the effect of GABA by binding to a distinct allosteric site on the GABA-A receptor, prolonging the duration of the chloride channel opening.
Caption: Mechanism of action of barbiturates on the GABA-A receptor.
Application: Impurity Profiling of Amobarbital
This compound is a known process impurity in the synthesis of amobarbital.[1] As such, its primary application as an analytical standard is in the development and validation of methods for impurity profiling of amobarbital drug substances and products. Regulatory agencies require stringent control of impurities in pharmaceuticals, making the availability of pure reference standards essential.
Experimental Protocols
The following are example protocols for the analysis of this compound in amobarbital samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These are adapted from established methods for barbiturate analysis and should be validated for specific laboratory conditions.
Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from amobarbital.
1. Materials and Reagents:
-
This compound reference standard
-
Amobarbital reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Phosphate buffer
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.01 M phosphate buffer (pH 3.5) (28:72 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a known amount of amobarbital sample in the mobile phase to achieve a final concentration within the calibration range of the impurity.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Quantify the amount of the impurity in the sample using the calibration curve.
Illustrative Quantitative Data (for related barbiturates):
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Note: This data is illustrative and based on methods for similar barbiturates. Actual performance may vary and must be determined during method validation.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the sensitive detection and quantification of this compound, often requiring derivatization to improve volatility and chromatographic performance.
1. Materials and Reagents:
-
This compound reference standard
-
Amobarbital sample
-
Methylene chloride
-
Ethyl acetate
-
Trimethylanilinium hydroxide (TMAH) in methanol (derivatizing agent)
-
Internal Standard (e.g., d5-pentobarbital)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
3. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Standard and Sample Preparation:
-
Extraction:
-
To 1 mL of a dissolved amobarbital sample, add the internal standard.
-
Perform a liquid-liquid extraction with methylene chloride at an acidic pH.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a mixture of ethyl acetate and TMAH.
-
The derivatization (methylation) occurs in the hot GC inlet ("flash methylation").
-
-
Standard Preparation: Prepare calibration standards by spiking known amounts of this compound into a blank matrix and subjecting them to the same extraction and derivatization procedure.
5. Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Monitor for the characteristic ions of the methylated derivative of this compound and the internal standard.
-
Quantify the analyte using the ratio of the peak area of the analyte to that of the internal standard against the calibration curve.
Analytical Workflow
The general workflow for the analysis of this compound as an impurity in a pharmaceutical sample is outlined below.
Caption: General analytical workflow for impurity quantification.
References
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Barbiturates
Audience: Researchers, scientists, and drug development professionals.
Introduction Barbiturates are a class of drugs that act as central nervous system depressants, historically used for their sedative, hypnotic, and anticonvulsant properties.[1] Due to a narrow therapeutic index and high potential for dependence and abuse, their use has largely been superseded by safer alternatives like benzodiazepines. However, their continued presence in certain medical applications and their potential for misuse necessitates sensitive and specific analytical methods for their detection in forensic toxicology, clinical monitoring, and drug testing.[1][2] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for this purpose. Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers offer high mass accuracy and resolving power, enabling the confident identification and quantification of barbiturates in complex biological matrices.[3] This application note provides detailed protocols for the analysis of barbiturates in various biological samples using LC-HRMS.
Principle of LC-HRMS for Barbiturate Analysis The analysis of barbiturates by LC-HRMS involves a multi-step process. First, the sample is prepared to extract the barbiturates and remove interfering matrix components. The prepared sample is then injected into a liquid chromatography system, where the barbiturates are separated from other compounds based on their physicochemical properties. Following separation, the analytes are introduced into the high-resolution mass spectrometer.
Barbiturates are typically ionized using negative-mode electrospray ionization (ESI).[4][5][6] The HRMS instrument measures the mass-to-charge ratio (m/z) of the resulting ions with very high precision (typically within 5 ppm).[3] This high mass accuracy allows for the determination of the elemental composition of the parent ion, providing a high degree of confidence in the identification of the target barbiturate. For confirmation, MS/MS fragmentation spectra are generated and compared against spectral libraries or known fragmentation patterns.[3][7][8] Quantification is achieved by measuring the area of the chromatographic peak for the specific m/z of the target analyte.
Visualizations
Caption: General experimental workflow for barbiturate analysis using LC-HRMS.
Caption: Logical diagram illustrating the advantage of HRMS for confident identification.
Experimental Protocols
Protocol 1: Analysis of Barbiturates in Human Urine (Dilute-and-Shoot)
This protocol is adapted from methods that prioritize high throughput and simplicity.[3][4][6] It is suitable for screening and quantification in clinical and forensic settings.
1.1. Sample Preparation
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Prepare a working internal standard (ISTD) solution containing deuterated analogs (e.g., Phenobarbital-d5, Butalbital-d5) at a concentration of 100 ng/mL in 0.1% formic acid in water.[4]
-
In a microcentrifuge tube, combine 50 µL of the urine sample with 950 µL of the working ISTD solution (a 20-fold dilution).[4]
-
Vortex the mixture for 10 seconds.[4]
-
Centrifuge the sample at 3,000 rpm for 5 minutes to pellet any particulates.[4]
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
1.2. Liquid Chromatography (LC) Conditions
| Parameter | Value | Reference |
| Column | Accucore™ C18 (50 x 2.1 mm, 2.6 µm) | [3] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Flow Rate | 0.4 mL/min | [9] |
| Injection Volume | 1-10 µL | [9][10] |
| Column Temp. | Ambient | [3] |
| Gradient | 10% B to 45% B over 10 minutes | [9] |
1.3. High-Resolution Mass Spectrometry (HRMS) Conditions
| Parameter | Value | Reference |
| Instrument | Q Exactive™ Focus HRMS or similar | [3] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative | [3] |
| Scan Mode | Parallel Reaction Monitoring (PRM) or Full Scan | [3] |
| Resolution | 35,000 (FWHM at m/z 200) | [3] |
| Spray Voltage | 3200 V | [10] |
| Capillary Temp. | 320 °C | [10] |
| Mass Accuracy | < 5 ppm | [3] |
Protocol 2: Analysis of Barbiturates in Whole Blood (Liquid-Liquid Extraction)
This protocol uses liquid-liquid extraction (LLE) for cleaner extracts from a more complex matrix like blood. It is adapted from methods developed for forensic analysis.[11]
2.1. Sample Preparation
-
Pipette 0.1 mL of whole blood into a clean glass test tube.
-
Add the internal standard solution.
-
Add 400 µL of an extraction solvent mixture of 1:9 n-hexane:ethyl acetate.[11]
-
Vortex the sample for 5 minutes to ensure thorough mixing and extraction.[11]
-
Centrifuge at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[11]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[11]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
2.2. Liquid Chromatography (LC) and HRMS Conditions The LC and HRMS conditions can be similar to those described in Protocol 1. Adjustments to the gradient may be necessary to optimize separation based on the cleaner sample extract.
Protocol 3: Analysis of Barbiturates in Hair (Methanol Extraction)
This protocol is for the retrospective analysis of barbiturate exposure using hair samples, often applied in drug-facilitated sexual assault (DFSA) cases.[10]
3.1. Sample Preparation
-
Decontaminate the exterior of the hair strand by washing with dichloromethane.
-
Segment the hair strand as needed for temporal analysis.
-
Freeze-mill the hair sample in liquid nitrogen to create a fine powder.[10]
-
Weigh approximately 50 mg of powdered hair into a tube.[10]
-
Add an internal standard (e.g., 10 ng phenobarbital-d5).[10]
-
Add methanol and extract using an ultrasonic bath for 10 minutes.[10]
-
Centrifuge to pellet the hair debris and transfer the methanol supernatant to a new tube.
-
Dry the supernatant under a nitrogen stream.[10]
-
Reconstitute the residue in 100 µL of the mobile phase.[10]
-
Inject 10 µL of the suspension into the UHPLC-HRMS system.[10]
3.2. Ultra-High-Performance Liquid Chromatography (UHPLC) and HRMS Conditions
| Parameter | Value | Reference |
| Column | Hypersil GOLD™ C-18 (100 × 2.1 mm, 1.9 µm) | [10] |
| Mobile Phase A | 10 mmol/L Ammonium Acetate | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Flow Rate | 300 µL/min | [10] |
| Gradient | 5% to 95% B over 8 minutes | [10] |
| HRMS | Conditions similar to Protocol 1 | [10] |
Quantitative Performance Data
The following tables summarize the quantitative performance data for the analysis of various barbiturates using HRMS methods.
Table 1: Limits of Quantification (LOQ) and Linearity Ranges
| Analyte | Matrix | LOQ | Linearity Range | Reference |
| Amobarbital | Urine | 5 ng/mL | 5 - 2000 ng/mL | [3] |
| Butalbital | Urine | 5 ng/mL | 5 - 2000 ng/mL | [3] |
| Pentobarbital | Urine | 5 ng/mL | 5 - 2000 ng/mL | [3] |
| Phenobarbital | Urine | 25 ng/mL | 25 - 2000 ng/mL | [3] |
| Secobarbital | Urine | 5 ng/mL | 5 - 2000 ng/mL | [3] |
| Various | Hair | 0.02 ng/mg | 0.02 - 20 ng/mg | [10] |
| Barbital | Whole Blood | 7.5 ng/mL | 7.5 - 750 ng/mL | [2] |
| Phenobarbital | Whole Blood | 7.5 ng/mL | 7.5 - 750 ng/mL | [2] |
| Pentobarbital | Whole Blood | 7.5 ng/mL | 7.5 - 750 ng/mL | [2] |
| All Barbiturates | Urine | 50 ng/mL | 50 - 5000 ng/mL | [4] |
Table 2: Precision and Accuracy Data
| Matrix | Analyte(s) | Concentration(s) Tested | Precision (%CV) | Accuracy (%Bias) | Reference |
| Urine | 5 Barbiturates | QC Levels | < 10% RSD | N/A | [3] |
| Blood | Various | Fortified Samples | ≤ 7% | Within ±20% | [11] |
| Urine | Various | QC Levels | < 10% | Within 10% | [12] |
Table 3: Common Barbiturates and their Exact Masses
| Barbiturate | Formula | Monoisotopic Mass (Da) | m/z [M-H]⁻ | Reference |
| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.0848 | 231.0775 | [9] |
| Butalbital | C₁₁H₁₆N₂O₃ | 224.1161 | 223.1088 | [9] |
| Pentobarbital | C₁₁H₁₈N₂O₃ | 226.1317 | 225.1245 | [9] |
| Amobarbital | C₁₁H₁₈N₂O₃ | 226.1317 | 225.1245 | [13] |
| Secobarbital | C₁₂H₁₈N₂O₃ | 238.1317 | 237.1245 | [9] |
Note: Amobarbital and Pentobarbital are structural isomers and require chromatographic separation for differentiation.[13][14]
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is a robust, sensitive, and highly specific technique for the identification and quantification of barbiturates in diverse biological matrices. The high mass accuracy of HRMS instruments provides unequivocal identification of target compounds, distinguishing them from isobaric interferences. The protocols outlined in this application note, from high-throughput "dilute-and-shoot" methods for urine to more extensive extraction procedures for blood and hair, demonstrate the flexibility of LC-HRMS to meet the varying demands of clinical and forensic laboratories. The excellent quantitative performance, including low limits of detection and good linearity, establishes LC-HRMS as a gold-standard method for barbiturate analysis.
References
- 1. ijsra.net [ijsra.net]
- 2. mdpi.com [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Simultaneous Analysis of Alcohol Metabolites and Barbiturates without Enzymatic Hydrolysis by LC-MS/MS [restek.com]
- 5. Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 9. Barbiturates Analyzed with LCMS - AppNote [mtc-usa.com]
- 10. tandfonline.com [tandfonline.com]
- 11. dfs.virginia.gov [dfs.virginia.gov]
- 12. agilent.com [agilent.com]
- 13. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
Application of Barbiturates in Neuropharmacological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of central nervous system (CNS) depressant drugs derived from barbituric acid. Despite being largely replaced by benzodiazepines in clinical practice for anxiety and insomnia due to safety concerns, barbiturates remain invaluable tools in neuropharmacological research. Their potent and diverse mechanisms of action, primarily centered on the modulation of inhibitory and excitatory neurotransmission, make them essential for studying synaptic physiology, neuronal excitability, and the pathophysiology of neurological disorders such as epilepsy. This document provides detailed application notes, experimental protocols, and data on the use of barbiturates in a research setting.
Mechanism of Action
The primary mechanism of action of barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS. Unlike benzodiazepines, which increase the frequency of the GABA-A receptor's chloride channel opening, barbiturates increase the duration of the channel opening. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. This direct agonism contributes to their profound CNS depressant effects and higher toxicity in overdose compared to benzodiazepines.
Beyond their effects on GABAergic transmission, barbiturates also inhibit excitatory neurotransmission by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of glutamate receptors. Furthermore, at higher concentrations, they can inhibit the voltage-dependent calcium channels, which in turn reduces neurotransmitter release.
Data Presentation: Quantitative Effects of Barbiturates
The following tables summarize key quantitative data on the effects of commonly used barbiturates in neuropharmacological research.
| Barbiturate | Receptor/Channel | Effect | Potency (EC50/IC50) | Reference(s) |
| Pentobarbital | GABA-A Receptor | Potentiation of GABA response | ~10-100 µM | |
| GABA-A Receptor | Direct activation | ~100-800 µM | ||
| GABA-A Receptor | Increased IPSC decay time constant | EC50 = 41 µM (neocortex) | ||
| GABA-A Receptor | Increased IPSC duration | EC50 = 53 µM (thalamus) | ||
| AMPA Receptor | Inhibition (GluR2-containing) | IC50 = 51 µM | ||
| AMPA Receptor | Inhibition (GluR2-lacking) | IC50 = 301 µM | ||
| Calcium Channels | Depression of current | IC50 ≈ 0.25 mM | ||
| Phenobarbital | GABA-A Receptor | Increased IPSC decay time constant | EC50 = 144 µM (neocortex) | |
| GABA-A Receptor | Direct activation (shunting firing) | EC50 = 133 µM (neocortex) | ||
| AMPA Receptor | Inhibition (GluR2-containing) | IC50 = 205 µM | ||
| AMPA Receptor | Inhibition (GluR2-lacking) | IC50 = 930 µM | ||
| Amobarbital | GABA-A Receptor | Increased IPSC decay time constant | EC50 = 103 µM (neocortex) | |
| Thiopental | AMPA Receptor | Inhibition (GluR2-containing) | IC50 = 34 µM | |
| AMPA Receptor | Inhibition (GluR2-lacking) | IC50 = 153 µM |
Table 1: In Vitro Potency of Barbiturates on Key Receptors and Ion Channels.
| Application | Barbiturate | Animal Model | Dose/Concentration Range | Effect(s) Observed | Reference(s) |
| Anxiolytic Effects | Phenobarbital | Rat | 20-60 mg/kg (intraperitoneal) | Increased open arm exploration in elevated plus-maze | |
| Anesthesia/Euthanasia | Pentobarbital | Rodents | Anesthesia: 40-50 mg/kg (IP) | Loss of consciousness, surgical anesthesia | |
| Euthanasia: >100-200 mg/kg (IP) | Apnea, cardiac arrest | ||||
| Long-term Behavioral | Phenobarbital | Rat (pups) | 30 mg/kg/dose b.i.d. (SC) | Altered maze performance | |
| Anesthesia Induction | Pentobarbital | Mouse | 30-35 mg/kg (intraperitoneal) | Loss of righting reflex |
Table 2: In Vivo Dosing and Effects of Barbiturates in Rodent Models.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the investigation of barbiturate effects on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured neurons or acute brain slices.
Materials:
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2; bubbled with 95% O2/5% CO2.
-
Internal solution (for pipette): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP; pH adjusted to 7.3 with CsOH.
-
Barbiturate stock solution (e.g., Pentobarbital sodium) dissolved in water or DMSO.
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
-
Micromanipulators.
-
Perfusion system.
-
Glass capillaries for pipette pulling.
-
Procedure:
-
Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) or cultured neurons. Place the preparation in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Targeting: Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -70 mV. Record baseline spontaneous or evoked IPSCs for at least 5-10 minutes to ensure a stable recording.
-
Barbiturate Application: Perfuse the barbiturate at the desired concentration (e.g., 50 µM Pentobarbital) into the recording chamber.
-
Data Acquisition: Record IPSCs in the presence of the barbiturate. Pay close attention to changes in the amplitude, frequency, and decay kinetics of the currents.
-
Washout: Perfuse with aCSF to wash out the drug and observe for recovery of the baseline activity.
-
Data Analysis: Analyze the recorded currents to quantify the effects of the barbiturate on IPSC parameters. The decay phase of the IPSCs is often fitted with an exponential function to determine the decay time constant.
In Vivo Behavioral Analysis: Elevated Plus-Maze Test
This protocol is designed to assess the anxiolytic effects of barbiturates in rodents.
Materials:
-
Apparatus: Elevated plus-maze (EPM) consisting of two open arms and two closed arms, elevated from the floor.
-
Animals: Adult male rats or mice.
-
Drug: Phenobarbital sodium dissolved in saline.
-
Administration: Syringes and needles for intraperitoneal (IP) injection.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer phenobarbital (e.g., 20, 40, or 60 mg/kg) or vehicle (saline) via IP injection 30 minutes before testing.
-
Test Initiation: Place the animal in the center of the EPM, facing one of the open arms.
-
Behavioral Recording: Record the animal's behavior for a 5-minute session using a video camera positioned above the maze.
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Mandatory Visualizations
Caption: Barbiturate action on the GABA-A receptor signaling pathway.
Caption: Workflow for patch-clamp analysis of barbiturate effects.
Caption: Workflow for an in vivo behavioral study using barbiturates.
Application Notes and Protocols for Cell-Based Assays to Determine GABAergic Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The potentiation of GABAergic neurotransmission, primarily through the modulation of GABA-A receptors, is a key mechanism for many therapeutic drugs targeting anxiety, epilepsy, and sleep disorders. This document provides detailed application notes and protocols for various cell-based assays designed to identify and characterize compounds that potentiate GABA-A receptor function. The assays described range from high-throughput screening methods to the gold-standard electrophysiological techniques.
GABA-A Receptor Signaling Pathway
GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open an intrinsic chloride ion channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus causing neuronal inhibition. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and greater inhibition.
Caption: GABA-A receptor signaling pathway.
High-Throughput Screening (HTS) Assays
HTS assays are essential for screening large compound libraries to identify potential GABAergic modulators. These assays are typically cell-based and measure changes in membrane potential or ion flux using fluorescent probes.
FLIPR Membrane Potential Assay
The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a widely used HTS method to assess GABA-A receptor function.[1] This assay utilizes a voltage-sensitive fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential.[1] Activation of GABA-A receptors leads to chloride influx, hyperpolarization, and a corresponding change in fluorescence, which is detected by the FLIPR instrument.[2][3]
Caption: FLIPR membrane potential assay workflow.
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).[4][5]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).[6]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).[6]
-
GABA (agonist).
-
Test compounds (potential PAMs).
-
Known PAM as a positive control (e.g., Diazepam).[4]
-
Known antagonist as a negative control (e.g., Gabazine).[4]
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells into poly-D-lysine coated microplates at a density of 20,000-40,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate.
-
Add 50 µL of the dye solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[1]
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of test compounds and control compounds in assay buffer.
-
Prepare a stock solution of GABA in assay buffer. The final concentration used in the assay should be around the EC10-EC20 value, which needs to be predetermined.[1]
-
-
FLIPR Measurement:
-
Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the dye being used.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds (or vehicle) to the wells and incubate for 3-5 minutes while monitoring fluorescence.
-
Add GABA to all wells to stimulate the receptors.
-
Continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in membrane potential.
-
Calculate the percentage of potentiation by comparing the response in the presence of the test compound to the response with GABA alone.
-
Determine the EC50 values for active compounds by fitting the concentration-response data to a sigmoidal curve.
-
| Compound | Receptor Subtype | Assay Type | EC50 / IC50 | Reference |
| GABA | α1β2γ2L | FLIPR | 137.42 ± 26.31 nM | [4] |
| Diazepam | α1β2γ2L | FLIPR | 3.22 ± 0.73 µM | [4] |
| Gabazine | α1β2γ2L | FLIPR | 0.16 ± 0.04 µM | [4] |
| Bicuculline | α1β2γ2L | FLIPR | 0.47 ± 0.06 µM | [4] |
| Picrotoxin | α1β2γ2L | FLIPR | 6.39 ± 1.17 µM | [4] |
| GABA | α4β3δ | FLIPR | 6 ± 1 nM | [1] |
| GABA | α1β3γ2 | FLIPR | 40 ± 11 nM | [1] |
Yellow Fluorescent Protein (YFP)-Based Halide Ion Influx Assay
This assay utilizes a genetically encoded biosensor, a halide-sensitive variant of Yellow Fluorescent Protein (YFP-H148Q/I152L), co-expressed with the GABA-A receptor in host cells.[7][8] The fluorescence of this YFP variant is quenched by the influx of halide ions (like I- or Cl-).[9] The assay measures the rate of fluorescence quenching upon receptor activation, which is proportional to the halide influx.[7]
Caption: YFP-based halide ion influx assay workflow.
Materials:
-
CHO-K1 or HEK293 cells.[7]
-
Plasmids encoding the desired GABA-A receptor subunits and YFP-H148Q/I152L.[7]
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium.
-
Black-walled, clear-bottom microplates.
-
Halide-free buffer (e.g., PBS with NaNO3 replacing NaCl).
-
High-halide buffer (e.g., PBS with NaCl or NaI).
-
GABA.
-
Test compounds.
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect the host cells with the GABA-A receptor subunit and YFP plasmids using a suitable transfection method.
-
After 24 hours, plate the transfected cells into microplates.
-
Incubate for another 24 hours.
-
-
Assay Preparation:
-
Gently wash the cells twice with halide-free buffer to remove any extracellular halides.
-
Add 100 µL of halide-free buffer to each well.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader with appropriate filters for YFP (e.g., excitation ~500 nm, emission ~535 nm).
-
Record the baseline fluorescence for a few seconds.
-
Add test compounds and incubate for a desired period.
-
Add a solution containing GABA and a high concentration of a quenching halide (e.g., NaI).
-
Immediately start recording the decrease in YFP fluorescence over time.
-
-
Data Analysis:
-
The initial rate of fluorescence quenching is proportional to the rate of halide influx through the GABA-A receptors.
-
Calculate the potentiation by comparing the quenching rate in the presence of a test compound to that with GABA alone.
-
Determine EC50 values for active compounds.
-
| Compound | Receptor Subtype | Assay Type | EC50 | Reference |
| GABA | α2β3γ2 | YFP | 0.34 ± 0.08 µM | [7] |
Electrophysiology: The Gold Standard
Patch-clamp electrophysiology is the most direct method for measuring ion channel function and is considered the gold standard for characterizing GABAergic potentiation.[10] It allows for precise measurement of the ionic currents flowing through individual or populations of GABA-A receptors in response to GABA and modulators.[11]
Whole-Cell Patch-Clamp Recording
In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and then the membrane patch is ruptured, allowing electrical access to the entire cell.[10] This enables the measurement of macroscopic currents from all the GABA-A receptors on the cell surface.
Caption: Whole-cell patch-clamp workflow.
Materials:
-
Cells expressing GABA-A receptors cultured on glass coverslips.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling pipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
GABA and test compounds.
-
Perfusion system for rapid solution exchange.
Procedure:
-
Preparation:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a glass micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Obtaining a Recording:
-
Using the micromanipulator, approach a cell with the pipette tip and apply slight positive pressure.
-
Once touching the cell, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a brief pulse of a low concentration of GABA (EC10-EC20) using the perfusion system and record the resulting inward current.
-
Wash out the GABA.
-
Pre-apply the test compound for a set period, then co-apply it with the same concentration of GABA.
-
Record the potentiated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percent potentiation: ((I_compound+GABA / I_GABA) - 1) * 100.
-
Construct concentration-response curves to determine the EC50 of potentiation.
-
| Compound | Receptor Subtype | Assay Type | EC50 | Efficacy (Potentiation) | Reference |
| GABA | iCell Neurons | Automated Patch-Clamp | 0.43 µM | - | [12] |
| Diazepam | iCell Neurons | Automated Patch-Clamp | 0.42 µM | ~400% | [12] |
| HZ166 | iCell Neurons | Automated Patch-Clamp | 1.56 µM | 810% | [12] |
| CW-04-020 | iCell Neurons | Automated Patch-Clamp | 0.23 µM | ~600% | [12] |
Conclusion
The choice of assay for determining GABAergic potentiation depends on the specific research goals. HTS assays like the FLIPR membrane potential and YFP-based assays are ideal for primary screening of large compound libraries.[4][7] For more detailed characterization of hit compounds, including mechanism of action and potency determination, the gold-standard whole-cell patch-clamp technique is indispensable.[10] By employing a combination of these methods, researchers can effectively identify and characterize novel modulators of GABA-A receptors for the development of new therapeutics.
References
- 1. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 8. Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Chromatographic Resolution of Amobarbital and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of amobarbital and its isomers in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for analyzing amobarbital?
A1: The most common methods for amobarbital analysis are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC), typically with MS detection (GC-MS).[1][2][3] HPLC methods are valued for their simplicity and speed, while GC-MS is a standard for confirmation and quantification in biological samples.[1][4]
Q2: How can I separate the structural isomers amobarbital and pentobarbital?
A2: Separating amobarbital and pentobarbital can be challenging due to their structural similarity. A successful approach involves using a UHPLC system with a specific stationary phase, such as a Biphenyl column.[5] An alkaline mobile phase has also been shown to aid in the chromatographic separation of these isomers.[3]
Q3: Is it necessary to derivatize amobarbital for GC analysis?
A3: While it is possible to analyze amobarbital without derivatization, adding formic acid to the solvent can improve sensitivity which may be reduced due to adsorption.[6] However, derivatization, such as "flash methylation" using trimethylanilinium hydroxide (TMAH), is a common technique to improve chromatographic properties and is often used in GC-MS methods for barbiturates.[1][2]
Q4: What is chiral separation and why is it important for amobarbital?
A4: Chiral separation is the process of separating enantiomers, which are non-superimposable mirror images of a molecule.[7][8] This is crucial in pharmaceuticals because enantiomers of a drug can have different pharmacological effects.[9] Amobarbital possesses a chiral center, and its enantiomers can be separated using a chiral stationary phase (CSP) in HPLC.[3][7]
Troubleshooting Guide
Poor Peak Shape
Q5: My amobarbital peak is tailing. What are the common causes and solutions?
A5: Peak tailing, where the latter half of the peak is broader, is a frequent issue.[10]
-
Cause 1: Secondary Interactions: Strong interactions can occur between basic analytes like amobarbital and acidic silanol groups on the surface of silica-based columns.[11][12][13]
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[12][13]
-
Solution: Reduce the concentration of the sample or the injection volume.[10]
-
-
Cause 3: Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort peak shape.[13][15]
A logical workflow for troubleshooting peak tailing is presented below.
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing issues.
Q6: I am observing split peaks for amobarbital. What could be the cause?
A6: Split peaks can arise from issues occurring before the separation process begins.[15]
-
Cause 1: Disruption at Column Inlet: A partially blocked column inlet frit or a void in the packing material can cause the sample band to be distributed unevenly, leading to a split peak.[15][16] This typically affects all peaks in the chromatogram.[15]
-
Solution: First, try back-flushing the column. If the problem persists, the frit may need to be replaced, or the column itself may need replacement.[15]
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting, especially for early-eluting peaks.[17]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Cause 3: Co-elution: The split peak might actually be two different, unresolved compounds.[16]
-
Solution: To test this, inject a smaller mass of the sample. If the split resolves into two distinct peaks, it indicates co-elution, and the method's selectivity needs to be improved.[16]
-
Poor Resolution
Q7: How can I improve the resolution between amobarbital and a closely eluting impurity?
A7: Improving resolution involves increasing the separation between two peaks or decreasing their width.[18][19] The resolution is governed by column efficiency (N), selectivity (α), and retention factor (k').[20]
-
Strategy 1: Enhance Selectivity (α): This is often the most effective approach.[18][20]
-
Solution: Change the mobile phase composition by trying a different organic modifier (e.g., switch from acetonitrile to methanol) or adjusting the pH.[18] Alternatively, switch to a column with a different stationary phase (e.g., from C18 to Phenyl or Cyano) to introduce different types of interactions.[18]
-
-
Strategy 2: Increase Efficiency (N): This leads to sharper (narrower) peaks.
-
Strategy 3: Optimize Retention Factor (k'):
-
Solution: In reversed-phase HPLC, increasing retention by lowering the percentage of the organic solvent in the mobile phase can sometimes improve the separation of early-eluting peaks.[18]
-
Below is a decision tree for improving chromatographic resolution.
Caption: A decision tree outlining strategies to improve chromatographic resolution.
Experimental Protocols & Data
HPLC-UV Method for Amobarbital in Aqueous Solution
This protocol is adapted from a method for quantifying amobarbital in various matrices.[4]
1. Sample Preparation:
-
Prepare a stock solution of amobarbital in nanopure water (e.g., 100 mg/mL).
-
Create working solutions and calibration standards by diluting the stock solution with a mixture of methanol and water (MeOH/H₂O) at a 4:5 (v/v) ratio. A typical concentration range is 0.5 to 100 µg/mL.[4]
2. Chromatographic Conditions:
-
Column: Synergi™ C18 polar reversed-phase column (150 × 2 mm, 4 µm, 80 Å).[4]
-
Mobile Phase: A 50:50 (v/v) mixture of MeOH and water, with 0.1% (v/v) trifluoroacetic acid added. The mobile phase should be degassed before use.[4]
-
Flow Rate: 0.3 mL/min (isocratic).[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV at 220 nm.[4]
-
Temperature: Ambient room temperature.[4]
-
Run Time: 10 minutes.[4]
A general workflow for this HPLC analysis is shown below.
Caption: A generalized workflow for the HPLC-UV analysis of amobarbital.
Method Parameters for Amobarbital Analysis
The following tables summarize key parameters from various published methods.
Table 1: HPLC Method Parameters
| Parameter | Method 1[4] | Method 2[5] |
| System | HPLC-UV | UHPLC-MS |
| Column | Synergi™ C18 (150x2mm, 4µm) | Shim-pack Velox Biphenyl (100x2.1mm, 2.7µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.15 mmol/L Ammonium fluoride in water |
| Mobile Phase B | Methanol | Methanol |
| Elution | Isocratic (50:50 A:B) | Gradient |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Temperature | Room Temperature | 30 °C |
| Detection | UV at 220 nm | Mass Spectrometry |
Table 2: GC-MS Method Parameters
| Parameter | Method 1[1] | Method 2[6] |
| Derivatization | "Flash methylation" with TMAH | None (3% formic acid in solvent) |
| Extraction | Liquid-liquid extraction (Methylene chloride) | Solid-phase or liquid-liquid extraction |
| Internal Standard | Barbital | Not specified |
| Detection | Mass Spectrometry (Selective Ion Monitoring) | Mass Spectrometry |
Quantitative Performance Data
Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for Amobarbital by HPLC-UV[4]
| Matrix | LOD (µg/mL) | LOQ (µg/mL) |
| Methanol/Water | 0.05 | 0.18 |
| Human Synovial Fluid | 0.10 | 0.32 |
| Human Plasma | 0.13 | 0.42 |
References
- 1. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. ijsra.net [ijsra.net]
- 4. HPLC-UV Method Validation for Amobarbital and Pharmaceutical Stability Evaluation when Dispersed in a Hyaluronic Acid Hydrogel: A New Concept for Post-traumatic Osteoarthritis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Determination of amobarbital and phenobarbital in serum by gas chromatography-mass spectrometry with addition of formic acid to the solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. acdlabs.com [acdlabs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lctsbible.com [lctsbible.com]
- 17. support.waters.com [support.waters.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. mastelf.com [mastelf.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Sample preparation techniques for analyzing barbiturates in biological matrices
Welcome to the technical support center for the analysis of barbiturates in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for barbiturate analysis in biological samples?
A1: The most frequently employed techniques for extracting barbiturates from biological matrices like blood, urine, and tissue are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[1][2][3][4] Newer, miniaturized techniques like liquid-phase microextraction (LPME) are also gaining traction due to their efficiency and reduced solvent consumption.[1]
Q2: Why is sample preparation a critical step in barbiturate analysis?
A2: Biological samples are complex matrices containing proteins, lipids, salts, and other endogenous substances that can interfere with analytical instruments.[5][6][7] Proper sample preparation is crucial to remove these interferences, concentrate the target barbiturates, and ensure accurate and reproducible results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Failure to adequately clean up the sample can lead to issues like ion suppression or enhancement, which can significantly impact quantification.[7][8]
Q3: What are "matrix effects," and how can I minimize them?
A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous compounds from the sample matrix.[7][8] This can lead to inaccurate quantification in LC-MS/MS analysis. To minimize matrix effects, you can:
-
Optimize sample cleanup: Employ a more rigorous extraction method like SPE to remove interfering substances.[7]
-
Use a matrix-matched calibration curve: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank blood or urine) to compensate for the matrix effect.
-
Employ stable isotope-labeled internal standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction.
-
Optimize chromatographic separation: Improve the separation of barbiturates from matrix components.[9]
Q4: How should I store biological samples intended for barbiturate analysis to ensure analyte stability?
A4: For optimal stability, biological specimens should be stored frozen, typically at -20°C or lower, until analysis.[5] It's also advisable to minimize freeze-thaw cycles, as this can lead to degradation of some analytes.[10] Studies have shown that barbiturates like phenobarbital and butalbital have good stability in fixed tissues and formalin solutions, which can be useful in forensic cases.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Low Analyte Recovery
Problem: You are observing low recovery of barbiturates after sample extraction.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Extraction (LLE) | Ensure the pH of the aqueous phase is optimized for the specific barbiturates being analyzed. Barbiturates are weak acids and are more efficiently extracted into an organic solvent at an acidic pH.[1] Also, ensure vigorous mixing (vortexing) to maximize the surface area for extraction.[12] |
| Inefficient Elution (SPE) | The elution solvent may not be strong enough to desorb the barbiturates from the SPE sorbent. Try a stronger solvent or a larger volume of the current solvent. It's also crucial to ensure the sorbent does not dry out before the elution step unless the protocol specifies it. |
| Analyte Binding to Proteins | If using protein precipitation, the precipitation agent may not be effectively removing all proteins, leading to the co-precipitation of barbiturates. Ensure the correct ratio of precipitating solvent to the sample is used (typically 3:1 or 4:1).[3] |
| Analyte Degradation | Barbiturates can be susceptible to degradation under certain pH and temperature conditions. Ensure that the pH and temperature used during extraction are compatible with the stability of the target analytes.[2] |
High Signal Variability or Poor Reproducibility
Problem: You are seeing significant variation in your results between replicate samples.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Sample Handling | Ensure all samples are treated identically throughout the preparation process. This includes consistent timing for incubation, vortexing, and centrifugation steps. |
| Matrix Effects | As mentioned in the FAQs, matrix effects can cause significant variability. Implement strategies to mitigate these effects, such as using an internal standard and matrix-matched calibrators.[8] |
| Pipetting Errors | Inaccurate pipetting of the sample, internal standard, or solvents can lead to large variations. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Incomplete Protein Precipitation | If the supernatant after protein precipitation is not clear, it indicates incomplete precipitation. This can lead to inconsistent matrix effects and instrument contamination. Ensure adequate mixing and centrifugation time/speed.[4] |
Extraneous Peaks in Chromatogram
Problem: Your chromatogram shows unexpected peaks that interfere with the analysis of the target barbiturates.
| Possible Cause | Troubleshooting Suggestion |
| Contamination | Contamination can come from various sources, including glassware, solvents, or the collection tubes themselves.[5] Ensure all materials are clean and use high-purity (e.g., HPLC-grade) solvents. |
| Insufficient Sample Cleanup | The extraction method may not be effectively removing all interfering endogenous compounds. Consider a more selective method, such as SPE with a specific sorbent for barbiturates. |
| Carryover from Previous Injection | If a high-concentration sample was previously injected, it might lead to carryover in subsequent runs. Implement a robust needle wash protocol for your autosampler.[13] |
Experimental Protocols & Data
Comparison of Sample Preparation Techniques
The following table summarizes typical performance metrics for different sample preparation techniques used in barbiturate analysis.
| Technique | Biological Matrix | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Liquid-Liquid Extraction (LLE) | Whole Blood | 86-111 | 0.2 - 0.5 ng/mL | 2 ng/mL | [14] |
| Solid-Phase Extraction (SPE) | Urine | >85 | - | 1 ng/mL | [15] |
| Protein Precipitation (PPT) | Serum/Plasma | >90 | - | - | [3] |
| Flat Membrane-Based LPME | Whole Blood | - | 1.5 - 3.1 ng/mL | 7.5 ng/mL | [1][16] |
| Flat Membrane-Based LPME | Urine | - | 0.6 - 3.6 ng/mL | 5.0 ng/mL | [1][16] |
Detailed Methodologies
This protocol is adapted from a validated LC-MS/MS method for the analysis of nine barbiturates in human whole blood.[14]
-
Sample Preparation:
-
Pipette 100 µL of human whole blood into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
-
Extraction:
-
Add 500 µL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
-
This is a general protocol based on common SPE procedures for barbiturates.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample (e.g., 1:1) with a suitable buffer to adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the barbiturates from the cartridge with 1-2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for analysis.
-
This protocol is a standard method for removing proteins from plasma or serum samples.[3][4]
-
Sample Aliquoting:
-
Pipette a known volume of plasma or serum (e.g., 100 µL) into a microcentrifuge tube.
-
-
Precipitation:
-
Add 3 to 4 volumes of a cold organic solvent (e.g., 300-400 µL of acetonitrile or methanol) to the sample.[3]
-
Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the barbiturates, without disturbing the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected into the analytical instrument or evaporated and reconstituted in the mobile phase if concentration is needed.
-
Visualized Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for barbiturates.
Caption: Solid-Phase Extraction (SPE) workflow for barbiturates.
Caption: Troubleshooting decision tree for barbiturate analysis.
References
- 1. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsra.net [ijsra.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unodc.org [unodc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. ijfmr.com [ijfmr.com]
- 11. researchgate.net [researchgate.net]
- 12. dfs.virginia.gov [dfs.virginia.gov]
- 13. lcms.cz [lcms.cz]
- 14. Rapid determination of nine barbiturates in human whole blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
Addressing solubility challenges of barbituric acid derivatives in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of barbituric acid derivatives in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why do many barbituric acid derivatives have low aqueous solubility?
Barbituric acid and its derivatives are weak organic acids.[1] Their solubility in water is often limited by their molecular structure, which typically includes a significant nonpolar component. For instance, phenobarbital is described as being very slightly soluble in water.[2][3] The presence of bulky, lipophilic groups, such as the phenyl group in phenobarbital, contributes to their poor aqueous solubility.
Q2: What are the primary strategies to improve the aqueous solubility of barbituric acid derivatives?
The main approaches to enhance the solubility of these compounds include:
-
pH Adjustment: As weak acids, the solubility of barbiturates is highly dependent on the pH of the solution.[4] Increasing the pH above their pKa will ionize the molecule, forming a more soluble salt.
-
Cosolvents: Utilizing a water-miscible organic solvent (a cosolvent) can significantly increase the solubility of hydrophobic compounds.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming a more soluble inclusion complex.[6]
-
Surfactants: Surfactants form micelles in aqueous solutions that can entrap hydrophobic drug molecules, thereby increasing their apparent solubility.[7]
Q3: How does pH affect the solubility of barbiturates?
Barbiturates are weak acids with pKa values generally in the range of 7-8. Below their pKa, they exist predominantly in their non-ionized, less soluble form. As the pH of the solution increases above the pKa, the equilibrium shifts towards the ionized (salt) form, which is significantly more water-soluble. For example, the sodium salts of barbiturates are more soluble in water.[1] A saturated aqueous solution of secobarbital free acid has a pH of about 5.6, while a 10% aqueous solution of its sodium salt has a pH between 9.7 and 10.5.[8]
Q4: Which cosolvents are effective for solubilizing barbituric acid derivatives?
Commonly used cosolvents for pharmaceutical formulations include ethanol, propylene glycol, and glycerin.[5] Phenobarbital's solubility, for instance, is significantly higher in ethanol (100 mg/mL) compared to water (1 mg/mL).[5] Studies have shown that the solubility of phenobarbital in hydroalcoholic solutions reaches a maximum at 90% alcohol.[9]
Q5: How do cyclodextrins enhance the solubility of barbiturates?
Cyclodextrins have a unique structure with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can form inclusion complexes with poorly water-soluble molecules, like barbiturates, where the hydrophobic part of the drug is encapsulated within the cyclodextrin's cavity.[6] This complex is more soluble in water due to the hydrophilic outer surface of the cyclodextrin.[6]
Q6: What is the mechanism of surfactant-mediated solubilization for barbiturates?
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[7] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs, such as barbiturates, can be incorporated into the hydrophobic core of these micelles, leading to an increase in their overall solubility in the aqueous medium.[7]
Troubleshooting Guides
Issue 1: My barbituric acid derivative is precipitating out of my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| pH is too low. | Barbiturates are weak acids and will precipitate at pH values below their pKa. Measure the pH of your solution. Increase the pH using a suitable base (e.g., NaOH) to be at least 1-2 pH units above the pKa of your specific derivative. For example, pentobarbital is known to be more stable at a pH above 8.0.[10] |
| Concentration exceeds solubility limit. | You may be trying to dissolve the compound at a concentration higher than its intrinsic solubility in the chosen solvent system. Refer to solubility data for your specific derivative (see tables below) and adjust the concentration accordingly. |
| Incorrect solvent system. | Water alone may not be a suitable solvent. Consider using a cosolvent system. Start by preparing a stock solution of your compound in a water-miscible organic solvent like ethanol and then add it to your aqueous buffer. Phenobarbital, for example, is freely soluble in ethanol.[5] |
| Temperature fluctuations. | Solubility is temperature-dependent. Ensure your experiments are conducted at a constant and controlled temperature. |
Issue 2: The solubility of my barbiturate is inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| pH of the buffer is not consistent. | Prepare fresh buffers for each experiment and verify the pH before use. Even small variations in pH can significantly impact the solubility of ionizable compounds like barbiturates. |
| Equilibrium has not been reached. | Ensure sufficient time for the solubilization process. The shake-flask method, a standard for solubility determination, often requires 24-48 hours of agitation to reach equilibrium.[11] |
| Purity of the compound. | Impurities can affect solubility. Ensure you are using a high-purity standard of your barbituric acid derivative. |
| Presence of other excipients. | Other components in your formulation could be interacting with the barbiturate and affecting its solubility. Evaluate the potential for such interactions. |
Data Presentation
Table 1: Aqueous Solubility of Selected Barbituric Acid Derivatives
| Barbituric Acid Derivative | Aqueous Solubility | Conditions |
| Phenobarbital | 1 mg/mL | - |
| Thiopental | 0.0398 g/L | - |
| Pentobarbital | 679 mg/L | - |
| Secobarbital | Very slightly soluble | - |
Table 2: Solubility of Phenobarbital in Different Solvents
| Solvent | Solubility |
| Water | 1 mg/mL |
| Ethanol (95%) | Freely soluble (100 mg/mL)[5] |
| N,N-dimethylformamide | Very soluble[2] |
| Acetone | Freely soluble[2] |
| Pyridine | Freely soluble[2] |
| Diethyl ether | Soluble[2] |
| Chloroform | Sparingly soluble[3] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound.[11]
Materials:
-
Barbituric acid derivative (powder form)
-
Purified water or buffer of desired pH
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of the barbituric acid derivative to a glass vial.
-
Add a known volume of the aqueous medium (water or buffer).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the shaker and allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Clarify the sample by centrifugation followed by filtration through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method.
Caption: Workflow for the shake-flask solubility determination method.
Protocol 2: Enhancing Solubility using a Cosolvent System
This protocol outlines the steps to increase the solubility of a barbiturate using a cosolvent.
Materials:
-
Barbituric acid derivative
-
Water-miscible organic solvent (e.g., ethanol, propylene glycol)
-
Purified water or buffer
-
Volumetric flasks
-
Magnetic stirrer
Procedure:
-
Prepare a series of cosolvent-water (or cosolvent-buffer) mixtures of varying compositions (e.g., 10%, 20%, 40%, 60%, 80% v/v cosolvent).
-
For each cosolvent mixture, determine the solubility of the barbituric acid derivative using the shake-flask method described in Protocol 1.
-
Plot the solubility of the barbiturate as a function of the cosolvent concentration.
-
The resulting plot will show the optimal cosolvent concentration for maximum solubility.
Caption: Experimental workflow for cosolvent solubilization.
Protocol 3: Cyclodextrin-Mediated Solubilization (Phase Solubility Study)
This protocol, based on the method by Higuchi and Connors, is used to determine the stoichiometry and stability constant of a drug-cyclodextrin complex.[6]
Materials:
-
Barbituric acid derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Aqueous buffer of constant pH
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Analytical method for quantification
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the barbituric acid derivative to each cyclodextrin solution.
-
Follow steps 3-8 of the shake-flask method (Protocol 1) for each vial.
-
Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. This is the phase solubility diagram.
-
The shape of the diagram provides information about the stoichiometry of the complex (e.g., a linear A-type plot indicates a 1:1 complex).
Caption: Logical flow of a phase solubility study for cyclodextrin complexation.
Protocol 4: Surfactant-Mediated Solubilization
This protocol details how to determine the effect of a surfactant on the solubility of a barbiturate.
Materials:
-
Barbituric acid derivative
-
Surfactant (e.g., Sodium Dodecyl Sulfate, Polysorbate 80)
-
Aqueous buffer
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Analytical method for quantification
Procedure:
-
Prepare a series of aqueous solutions with surfactant concentrations ranging from below to well above its Critical Micelle Concentration (CMC).
-
Determine the solubility of the barbituric acid derivative in each surfactant solution using the shake-flask method (Protocol 1).
-
Plot the solubility of the barbiturate as a function of the surfactant concentration.
-
A significant increase in solubility is typically observed at and above the CMC.
Caption: Process for evaluating surfactant-mediated solubilization.
References
- 1. litfl.com [litfl.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. jocpr.com [jocpr.com]
- 8. swgdrug.org [swgdrug.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Barbiturates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the LC-MS/MS analysis of barbiturates.
Troubleshooting Guides
This section offers solutions to common problems encountered due to ion suppression.
Problem 1: Low Analyte Signal or Complete Signal Loss
Possible Cause: Co-elution of matrix components (e.g., phospholipids, salts, endogenous compounds) with barbiturates, leading to competition for ionization in the MS source.[1][2][3]
Solutions:
-
Optimize Sample Preparation: Employ more effective sample cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.[1][3][4]
-
Liquid-Liquid Extraction (LLE): Effective for removing salts and highly polar interferences.[1]
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing a broad range of interferences.[1][3][4]
-
Protein Precipitation: A simple method to remove proteins, but may not effectively remove other matrix components like phospholipids.[1]
-
-
Modify Chromatographic Conditions: Adjust the LC method to separate the barbiturates from the ion-suppressing compounds.[5][6][7]
-
Change the mobile phase gradient profile to improve separation.[5]
-
Select a different stationary phase (column) with alternative selectivity.
-
Adjust the mobile phase pH. For barbiturates, which are acidic drugs, a mobile phase with a pH favorable for negative ionization can improve performance.[8][9]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.[2][5]
Problem 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable ion suppression across different samples due to inconsistencies in the sample matrix.[4][5]
Solutions:
-
Utilize Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3][10] Deuterated internal standards are commonly used for barbiturate analysis.[11][12]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[3][9] This helps to normalize the ion suppression effects between the calibrators and the unknown samples.
-
Standard Addition: Involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself. This is a robust method but can be time-consuming.[2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my barbiturate analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte (barbiturates) is reduced by the presence of co-eluting compounds from the sample matrix.[2][3] These interfering molecules compete with the analyte for charge in the ion source, leading to a decreased signal intensity.[3] This can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[5]
Q2: How can I determine if ion suppression is occurring in my method?
A2: A common method to assess ion suppression is the post-column infusion experiment.[1][6] In this experiment, a constant flow of the barbiturate standard is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of the barbiturate indicates the retention time at which ion-suppressing components are eluting from the column.[1][6][7]
Q3: Which sample preparation technique is best for minimizing ion suppression for barbiturates in biological matrices?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is often considered the most effective technique for removing a wide range of interferences, including phospholipids, from complex matrices like plasma and urine.[1][3][4]
-
Liquid-Liquid Extraction (LLE) is also a very effective method, particularly for removing salts and other polar interferences.[1][13] It has been successfully applied for the analysis of barbiturates.[14]
-
Protein Precipitation is a simpler and faster method but is generally less clean, as it primarily removes proteins and may leave other matrix components like phospholipids that can cause significant ion suppression.[1]
Q4: Can changing the ionization mode help reduce ion suppression?
A4: Yes, switching the ionization mode can sometimes mitigate ion suppression. Barbiturates perform well in negative electrospray ionization (ESI) mode.[9] Since fewer compounds ionize in negative mode compared to positive mode, there can be less competition for ionization and therefore reduced ion suppression.[5]
Q5: Are there any mobile phase additives that can help reduce ion suppression?
A5: The choice of mobile phase additives can influence ionization efficiency. While some additives are necessary for good chromatography, they can also contribute to ion suppression. For example, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can cause significant signal suppression in ESI.[15] For barbiturate analysis in negative ESI mode, additives like ammonium acetate or ammonium formate are often used to improve chromatographic peak shape and signal response.[9][16] It is crucial to optimize the type and concentration of the mobile phase additive to achieve the best balance between chromatographic performance and ionization efficiency.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Barbiturate Analysis in Plasma
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | > 90% | 60 - 85% (Significant Suppression) | Simple, fast, low cost | High levels of residual matrix components |
| Liquid-Liquid Extraction (e.g., Ethyl Acetate) | 85 - 105% | 90 - 110% (Minimal Suppression) | Good removal of salts and polar interferences | Can be labor-intensive, potential for emulsions |
| Solid-Phase Extraction (e.g., C18) | > 95% | 95 - 105% (Minimal to No Suppression) | High selectivity, excellent cleanup | More expensive, requires method development |
Note: The values presented are typical and can vary depending on the specific barbiturate, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Barbiturate analytical standard solution (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (e.g., extracted blank plasma or urine)
-
LC mobile phases
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for the barbiturate analysis.
-
Connect the outlet of the LC column to a T-connector.
-
Connect the syringe pump, containing the barbiturate standard solution, to the second port of the T-connector.
-
Connect the third port of the T-connector to the MS ion source.
-
Begin the LC gradient without an injection and start the syringe pump to infuse the barbiturate standard at a constant flow rate (e.g., 10 µL/min).
-
Monitor the signal of the infused barbiturate in the mass spectrometer. A stable, elevated baseline should be observed.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the baseline of the infused barbiturate. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Liquid-Liquid Extraction (LLE) of Barbiturates from Urine
Objective: To extract barbiturates from a urine matrix while minimizing co-extraction of interfering substances.
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated phenobarbital)
-
Phosphate buffer (pH 6.0)
-
Extraction solvent (e.g., ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 1 mL of the urine sample into a clean glass tube.
-
Add the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex briefly.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow illustrating the mechanism of ion suppression in LC-MS/MS.
Caption: Troubleshooting flowchart for addressing ion suppression issues.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. lctsbible.com [lctsbible.com]
- 8. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. dfs.virginia.gov [dfs.virginia.gov]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Ethyl-5-(2-methylbutyl)barbituric Acid Solutions
This technical support center provides guidance on the stability testing protocols for solutions of 5-Ethyl-5-(2-methylbutyl)barbituric acid, commonly known as pentobarbital. Below you will find troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability profile of this compound solutions?
A1: this compound, particularly as its sodium salt (pentobarbital sodium), is relatively stable in aqueous solutions and when exposed to sunlight.[1][2][3] However, it is susceptible to degradation under conditions of strong acid, strong base, and oxidation.[1][2][4] One study indicated a degradation rate of approximately 0.5% per year when stored at room temperature in the dark in a solution containing propylene glycol and ethanol.[5]
Q2: What are the recommended storage conditions for pentobarbital solutions?
A2: It is generally recommended to store pentobarbital solutions at controlled room temperature, protected from excessive heat and freezing.[6] For long-term storage, refrigeration (2-8°C) is often advised to minimize degradation.[1] Stock solutions are often stored at this temperature for short periods (e.g., 5 days).[1]
Q3: What analytical methods are suitable for stability testing of pentobarbital solutions?
A3: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable technique.[1][2][3][7] Detection is typically performed at a wavelength of around 214 nm.[1][3][8] Other methods such as gas chromatography (GC) and mass spectrometry (MS) can also be employed for the analysis of barbiturates.[8][9]
Q4: What are the common degradation pathways for pentobarbital?
A4: Degradation of pentobarbital can occur through several pathways, depending on the stress conditions. Hydrolysis of the barbiturate ring can occur under strong acidic or alkaline conditions.[1][4] Photodegradation may involve dealkylation of the substituent at the C-5 position and opening of the pyrimidine ring.[10][11]
Q5: What is a forced degradation study and why is it necessary?
A5: A forced degradation study, also known as stress testing, involves subjecting the drug substance to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation. This helps to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method to distinguish the active ingredient from its degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or crystallization in the solution. | Dilution of a concentrated sodium pentobarbital solution can lower the pH, causing the free acid form to precipitate.[1][7] | Ensure the pH of the final solution is maintained in the alkaline range (e.g., pH > 8) to keep the drug in its more soluble salt form. Consider using a buffer system if appropriate for the application. |
| Yellow discoloration of the solution over time. | This may be an indication of slow degradation, even under proper storage conditions. A yellow discoloration has been reported to develop after approximately two years of storage at room temperature.[5] | While the discoloration may not always correlate with a significant loss of potency, it is good practice to use a fresh solution or re-test the solution's purity and concentration if discoloration is observed. |
| Inconsistent or non-reproducible analytical results (e.g., HPLC). | Several factors could contribute, including improper sample preparation, issues with the mobile phase (e.g., incorrect pH or composition), column degradation, or instrument malfunction. The pKa of pentobarbital is around 8.1, so the pH of the mobile phase is critical for consistent retention times.[1] | Verify the accuracy of sample dilutions. Prepare fresh mobile phase and ensure its pH is correctly adjusted (a pH of 3 is often used for good peak shape).[1] Check the performance of the HPLC column and system suitability parameters before running samples. |
| Appearance of unexpected peaks in the chromatogram. | These could be degradation products, impurities from the starting material, or contaminants from solvents or containers. | Perform a forced degradation study to identify the retention times of expected degradation products.[1][4] Analyze a blank (solvent without the drug) to rule out contamination. Ensure high-purity solvents and clean glassware are used. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a typical RP-HPLC method for the determination of this compound in a stability study.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., methanol) in a 40:60 (v/v) ratio.[1][3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-250 µg/mL).[1][2]
-
Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to assess the stability of this compound solutions.
-
Acid Hydrolysis: Mix the drug solution with a strong acid (e.g., 1 N HCl or, for accelerated degradation, 12 N HCl) and heat (e.g., at 50°C for 48 hours).[1][4] Neutralize the solution before analysis.
-
Alkali Hydrolysis: Mix the drug solution with a strong base (e.g., 1 N NaOH or, for accelerated degradation, 10 N NaOH) and heat (e.g., at 50°C for 48 hours).[1][4] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and heat (e.g., at 50°C for 48 hours).[2][4]
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 105°C for 5 hours) in a dry oven.[1]
-
Photostability: Expose the drug solution to direct sunlight for an extended period (e.g., 5 days) at room temperature.[1][3]
Quantitative Data Summary
The following table summarizes the results from a typical forced degradation study on a pentobarbital sodium solution.
| Stress Condition | Duration | Temperature | Reagent | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 48 hours | 50°C | 12 N HCl | >50%[4] | Multiple |
| Alkali Hydrolysis | 48 hours | 50°C | 10 N NaOH | <50%[4] | At least two[1] |
| Oxidative Degradation | 48 hours | 50°C | 3% H₂O₂ | >50%[4] | Multiple |
| Thermal Degradation | 5 hours | 105°C | N/A | Minimal | Not specified |
| Sunlight Exposure | 5 days | Room Temp | N/A | No significant degradation[1] | None observed |
Visualizations
Caption: Experimental workflow for stability testing of this compound solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Injectable sodium pentobarbital: Stability at room temperature [hero.epa.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-Ethyl-5-(2-methylbutyl)barbituric acid and Pentobarbital for Research Applications
This guide provides a detailed comparative analysis of 5-Ethyl-5-(2-methylbutyl)barbituric acid and its structural isomer, Pentobarbital. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their chemical properties, mechanism of action, and the experimental protocols used for their evaluation.
Introduction and Chemical Structure
Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants.[1] While largely replaced in clinical practice by drugs with a wider therapeutic index like benzodiazepines, they remain valuable tools in research for inducing sedation, hypnosis, and anesthesia, and as anticonvulsants.[1][2]
This guide focuses on two specific barbiturates: Pentobarbital and this compound. These compounds are structural isomers, sharing the same molecular formula and weight but differing in the arrangement of the alkyl substituent at the C5 position of the barbituric acid ring. This subtle structural difference can lead to variations in their pharmacological activity.
-
Pentobarbital: Chemically known as 5-ethyl-5-(1-methylbutyl)barbituric acid.[3] It is a short-acting barbiturate.[4]
-
This compound: An isomer of pentobarbital.
The key structural difference lies in the branching point of the butyl group. In pentobarbital, the methyl group is on the first carbon of the butyl chain (the α-carbon), whereas in its isomer, the methyl group is on the second carbon (the β-carbon).
Caption: Isomeric relationship between Pentobarbital and its structural variant.
Physicochemical Properties
The physicochemical properties of these isomers are nearly identical due to their shared molecular formula.
| Property | This compound | Pentobarbital | Reference(s) |
| IUPAC Name | 5-ethyl-5-(2-methylbutyl)-1,3-diazinane-2,4,6-trione | 5-ethyl-5-(pentan-2-yl)-1,3-diazinane-2,4,6-trione | [5][6] |
| Molecular Formula | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₃ | [5][7] |
| Molecular Weight | 226.27 g/mol | 226.27 g/mol | [5][7] |
| CAS Number | 36082-56-1 | 76-74-4 | [3][5] |
| Appearance | White crystalline powder | White crystalline powder or granules | [8] |
| Solubility | Very slightly soluble in water; freely soluble in ethanol. | Very slightly soluble in water; freely soluble in ethanol. The sodium salt is water-soluble. | [9] |
Mechanism of Action
As barbiturates, both compounds share a primary mechanism of action centered on the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][10]
Key Actions:
-
Positive Allosteric Modulation: They bind to a specific site on the GABA-A receptor, distinct from the GABA and benzodiazepine binding sites.[1] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) ion channel opening.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus causing CNS depression.
-
Direct Agonism: At higher concentrations, barbiturates can directly open the GABA-A receptor channel, even in the absence of GABA.[4][11] This direct gating activity is a key reason for the lower therapeutic index of barbiturates compared to benzodiazepines, which only modulate the receptor's response to GABA.[1]
-
Glutamate Receptor Inhibition: Barbiturates also block excitatory AMPA and kainate receptors, which are subtypes of glutamate receptors.[1] This inhibition of excitatory neurotransmission contributes to their overall CNS depressant effects.[12]
Caption: Simplified signaling pathway for barbiturates at the GABA-A receptor.
Comparative Pharmacological Data
Direct, side-by-side experimental data comparing the potency and toxicity of this compound and pentobarbital is limited in publicly available literature. However, data for pentobarbital is well-established. The pharmacological profile of its isomer is expected to be similar, though potential differences in potency or duration of action due to stereochemistry cannot be ruled out without direct experimental comparison.
Pharmacological Profile of Pentobarbital
| Parameter | Value / Description | Reference(s) |
| Drug Class | Barbiturate, Short-acting | [4] |
| Clinical Use | Sedative, hypnotic (short-term), preanesthetic, emergency seizure control | [4][12] |
| Onset of Action (IV) | Immediate | [12] |
| Therapeutic Concentration | Sedation: 1-5 mcg/mL; Therapeutic Coma: 20-50 mcg/mL | [12] |
| Toxic Dose | Approx. 1 g in most adults | [12] |
| Lethal Dose | 2 to 10 g | [12] |
Experimental Protocols
Evaluating and comparing the activity of these two compounds requires standardized in vitro and in vivo assays.
In Vitro Assay: Patch-Clamp Electrophysiology
This technique directly measures the effect of the compounds on GABA-A receptor function in cultured cells (e.g., HEK293 cells) expressing recombinant receptors.
Objective: To quantify the potentiation of GABA-induced currents and direct receptor activation.
Methodology:
-
Cell Culture: Culture HEK293 cells transiently expressing specific GABA-A receptor subunits (e.g., α1β2γ2L).
-
Patch-Clamp Recording: Use the whole-cell or single-channel patch-clamp technique to record ion channel activity.
-
Compound Application:
-
To test potentiation, apply a low concentration of GABA (e.g., EC₅-EC₁₀) alone, and then co-apply with varying concentrations of the test barbiturate.
-
To test direct agonism, apply varying concentrations of the barbiturate alone.
-
-
Data Analysis: Measure the increase in current amplitude (for potentiation) or the directly elicited current (for agonism). Calculate EC₅₀ values for both effects. Single-channel recordings can be analyzed to determine the effect on channel open time and frequency.[13]
In Vivo Assay: Loss of Righting Reflex (LORR) in Mice
This is a standard behavioral assay to determine the hypnotic or anesthetic potency of a CNS depressant.
Objective: To determine the median effective dose (ED₅₀) for inducing hypnosis.
Methodology:
-
Animal Preparation: Use a suitable strain of mice (e.g., C57BL/6), allowing for acclimatization.
-
Drug Administration: Administer the test compound (dissolved in a suitable vehicle) via intraperitoneal (IP) or intravenous (IV) injection across a range of doses to different groups of animals. A control group receives the vehicle only.
-
Assessment of Righting Reflex: At set intervals after injection, place each mouse on its back. The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30-60 seconds) is defined as the loss of righting reflex.
-
Duration Measurement: Record the duration of LORR (the time from the loss of the reflex until it is regained).
-
Data Analysis: Use probit analysis or similar statistical methods to calculate the ED₅₀—the dose at which 50% of the animals exhibit LORR.
Caption: Experimental workflow for the Loss of Righting Reflex (LORR) assay.
Analytical Method: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying barbiturates in biological matrices like plasma or urine.[14][15]
Objective: To determine the concentration of the compounds for pharmacokinetic studies.
Methodology:
-
Sample Preparation: An aliquot of the biological sample (e.g., urine) is diluted. A deuterated internal standard is added to correct for matrix effects and procedural losses.[14]
-
Chromatographic Separation: The sample is injected into an ultra-high-performance liquid chromatography (UPLC) system to separate the analyte from other matrix components.[14]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific precursor-to-product ion transitions for the analyte and the internal standard (Multiple Reaction Monitoring mode), ensuring high specificity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the unknown sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Barbiturate | Definition, Mechanism, & Side Effects | Britannica [britannica.com]
- 3. Pentobarbital [webbook.nist.gov]
- 4. Pentobarbital - Wikipedia [en.wikipedia.org]
- 5. This compound | C11H18N2O3 | CID 37365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentobarbital, (S)- | C11H18N2O3 | CID 88981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. psychonautwiki.org [psychonautwiki.org]
- 8. Pentobarbital Sodium | C11H17N2NaO3 | CID 23676152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 76-74-4 CAS MSDS (Pentobarbital) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. news-medical.net [news-medical.net]
- 11. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Barbiturates in Urine by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. discovery.researcher.life [discovery.researcher.life]
A Comparative Pharmacological Guide: Amobarbital vs. its Structural Isomer, Pentobarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective pharmacological comparison between amobarbital and its primary structural isomer, pentobarbital. Both are barbiturates that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, resulting in central nervous system depression.[1][2] Their clinical applications have included sedation, hypnosis, and seizure control.[3][4] However, subtle differences in their chemical structures lead to distinct pharmacokinetic and pharmacodynamic profiles, which are critical for research and drug development. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the underlying molecular pathways and experimental workflows.
Core Pharmacological Comparison
Amobarbital is classified as an intermediate-acting barbiturate, while pentobarbital is considered short-acting.[2][3] This difference is primarily attributed to their varied pharmacokinetic properties, as detailed in the tables below. Pharmacodynamically, both drugs enhance the effect of GABA on the GABA-A receptor, but with differing potencies.
Quantitative Data Summary
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters for amobarbital and pentobarbital.
Table 1: Comparative Pharmacodynamics
| Parameter | Amobarbital | Pentobarbital | Reference(s) |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors | [1][4] |
| Effect on GABA-A Receptor | Increases the duration of chloride channel opening | Increases the duration of chloride channel opening | [2][4] |
| EC₅₀ for GABA-A Receptor Modulation | 103 µM (in neocortical neurons) | 41 µM (in neocortical neurons) | [5] |
Table 2: Comparative Pharmacokinetics
| Parameter | Amobarbital | Pentobarbital | Reference(s) |
| Elimination Half-life | 16 - 40 hours (mean 25 hours) | 15 - 50 hours | [1][6][7] |
| Plasma Protein Binding | ~60% | 20 - 45% | [8][9] |
| Volume of Distribution (Vd) | Not specified | ~1 L/kg | [1] |
| Metabolism | Hepatic (hydroxylation and N-glucosidation) | Hepatic (first-pass metabolism) | [1][10] |
| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) | [6][10] |
Signaling Pathway and Mechanism of Action
Amobarbital and pentobarbital exert their effects by binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself.[2] This binding potentiates the effect of GABA by increasing the duration that the chloride ion channel remains open when GABA is bound.[1][2] The influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus causing a depressant effect on the central nervous system.[1] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[4]
References
- 1. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 5. Amobarbital - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 6. Amytal Sodium (Amobarbital Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugs.com [drugs.com]
- 8. mims.com [mims.com]
- 9. Pentobarbital - Wikipedia [en.wikipedia.org]
- 10. Amobarbital - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Barbiturate Analogues
Introduction
Barbiturates are a class of central nervous system (CNS) depressant drugs derived from barbituric acid.[1] While barbituric acid itself is inactive, its derivatives, created through substitutions at various positions on the pyrimidine ring, exhibit a wide range of pharmacological effects, including sedation, hypnosis, and anticonvulsant activity.[2][3] The therapeutic utility and pharmacological profile of these analogues are dictated by their chemical structure. Understanding the structure-activity relationship (SAR) is therefore critical for the rational design of new derivatives with improved potency, duration of action, and safety profiles.
This guide provides a detailed comparison of barbiturate analogues, focusing on how specific structural modifications influence their interaction with the primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor, and their resulting pharmacological effects.[4] Experimental data from key assays are presented to support these relationships.
Core Principles of Barbiturate Structure-Activity Relationship
The fundamental structure of barbiturates provides several sites for modification, primarily at the C5, N1, and C2 positions of the barbituric acid ring. The lipophilicity, or lipid solubility, of the resulting molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its onset and duration of action.[5]
Substitutions at the C5 Position
The nature of the substituents at the C5 position is the most critical determinant of a barbiturate's hypnotic activity and potency.
-
Requirement for Disubstitution : Barbituric acid has two hydrogen atoms at the C5 position. For CNS depressant activity, both of these hydrogens must be replaced with alkyl or aryl groups.[6] Mono-substituted or unsubstituted derivatives are highly acidic, leading to ionization at physiological pH, which prevents them from crossing the blood-brain barrier.[6]
-
Sum of Carbon Atoms : Optimal hypnotic activity is generally achieved when the total number of carbon atoms in both C5 substituents is between six and ten.[5][7]
-
Branching, Unsaturation, and Cyclization :
-
Branched Chains : Isomers with branched chains are more lipid-soluble, leading to greater activity and a shorter duration of action compared to their straight-chain counterparts (e.g., pentobarbital).[5][6]
-
Unsaturated Chains : The presence of double or triple bonds in the alkyl substituents makes the compounds more susceptible to metabolic oxidation, resulting in a shorter duration of action (e.g., secobarbital).[5][6]
-
Alicyclic or Aromatic Rings : Incorporating an alicyclic or aromatic ring at C5 results in higher potency than an aliphatic group with the same number of carbon atoms (e.g., phenobarbital).[6]
-
-
Polar Substituents : Introducing polar groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) into the C5 substituents decreases lipid solubility and, consequently, reduces potency.[5][8]
Modifications at the N1 and N3 Positions
Substitution on the nitrogen atoms of the barbiturate ring also influences activity.
-
N-Alkylation : Replacing one of the imide hydrogens (typically at N1) with a methyl group increases the onset of action and shortens the duration of action (e.g., mephobarbital).[6]
-
N,N'-Disubstitution : Attaching alkyl groups to both N1 and N3 renders the drug non-acidic and thus inactive.[7]
Modifications at the C2 Position
The carbonyl oxygen at the C2 position can be replaced to alter the drug's properties.
-
Thiobarbiturates : Replacing the C2 oxygen with a sulfur atom significantly increases lipid solubility.[8] This results in thiobarbiturates that have a very rapid onset and a short duration of action, making them suitable as intravenous anesthetics (e.g., thiopental).[5]
-
Further Sulfur Substitution : Replacing additional carbonyl oxygens at C4 or C6 with sulfur atoms generally decreases the compound's activity.[6][8]
Quantitative Comparison of Barbiturate Analogues
The following tables summarize the key SAR principles and provide experimental data for representative barbiturate analogues.
Table 1: Summary of Structure-Activity Relationships for Barbiturates
| Modification Site | Structural Change | Effect on Pharmacological Properties | Example Analogue |
| C5 Position | Both H atoms replaced with alkyl/aryl groups | Essential for activity .[6] | All active barbiturates |
| Total carbons in C5 side chains = 6-10 | Optimal hypnotic activity.[5][7] | Pentobarbital, Secobarbital | |
| Branched alkyl chains | Increased activity, shorter duration.[6] | Pentobarbital | |
| Unsaturated alkyl chains | Shorter duration of action.[6] | Secobarbital | |
| Aromatic or alicyclic ring | Greater potency.[6] | Phenobarbital | |
| Polar groups on side chains | Decreased potency.[5] | (Experimental analogues) | |
| N1 Position | Methylation | Quicker onset, shorter duration.[6] | Mephobarbital |
| C2 Position | Replacement of C=O with C=S | Increased lipid solubility, rapid onset, shorter duration.[5] | Thiopental |
Table 2: Experimental Data for Selected Barbiturate Analogues
| Barbiturate | Key Structural Features | Potentiation of GABA-A Receptor (EC50) | Direct Activation of GABA-A Receptor (EC50) |
| Phenobarbital | C5: Ethyl, Phenyl | 144 µM[9] | 3.0 mM[10] |
| Pentobarbital | C5: Ethyl, 1-methylbutyl | 41 µM[9] | 0.33 mM[10] |
| Amobarbital | C5: Ethyl, Isopentyl | 103 µM[9] | Not specified |
| Thiopental | C2: Thio; C5: Ethyl, 1-methylbutyl | ~10 µM (inferred from Kd)[4] | Not specified |
EC50 (Half-maximal effective concentration) values indicate the concentration of the drug that produces 50% of its maximal effect. A lower EC50 value corresponds to higher potency.
Visualization of Pathways and Workflows
Barbiturate SAR Logic
The following diagram illustrates the logical relationships in the structure-activity of barbiturates.
Caption: Logical flow of barbiturate SAR modifications.
GABA-A Receptor Signaling Pathway
This diagram shows the mechanism of action of barbiturates at the GABA-A receptor.
Caption: Barbiturate modulation of the GABA-A receptor.
Experimental Workflow for SAR Studies
The workflow for evaluating novel barbiturate analogues is depicted below.
References
- 1. Synthesis and Insilco Study of Some New Derivatives Containing Barbiturate Moiety Compounds : Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyconcepts.in [pharmacyconcepts.in]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. course.cutm.ac.in [course.cutm.ac.in]
- 7. SAR OF BARBITURATES & BENZODIAZEPINES.docx [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 5-Ethyl-5-(2-methylbutyl)barbituric acid versus other CNS depressants
A Comparative Guide to the Efficacy of 5-Ethyl-5-(2-methylbutyl)barbituric acid versus other CNS Depressants
This guide provides a detailed comparison of this compound, commonly known as pentobarbital, with other significant Central Nervous System (CNS) depressants, primarily propofol and benzodiazepines. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Mechanism of Action: A Tale of Two Modulators
The primary mechanism for both pentobarbital and benzodiazepines involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS.[1] They both act on the GABA-A receptor, a ligand-gated ion channel, but their effects on the channel are critically different.
-
Pentobarbital (a Barbiturate): Barbiturates increase the duration of the chloride ion channel opening when GABA binds to the receptor.[1] This prolonged opening leads to a greater influx of chloride ions, causing significant hyperpolarization of the neuron and a powerful depressive effect. At higher, non-therapeutic concentrations, barbiturates can directly open the GABA-A receptor channel even without GABA present, a key reason for their narrow therapeutic window and high risk of overdose.[2][3]
-
Benzodiazepines: In contrast, benzodiazepines increase the frequency of the chloride ion channel opening in the presence of GABA but do not prolong the duration of each opening.[1][4] They act as allosteric modulators, enhancing GABA's natural effect.[5] Critically, they cannot open the channel in the absence of GABA, which contributes to their superior safety profile compared to barbiturates.[3]
-
Propofol: Propofol also potentiates the action of GABA at the GABA-A receptor, though its exact binding sites and complete mechanism are still being elucidated. It is understood to increase the duration of channel opening, similar to barbiturates.
The distinct modulatory actions of barbiturates and benzodiazepines on the GABA-A receptor are visualized below.
Comparative Efficacy: Pentobarbital vs. Propofol
The most direct comparisons between pentobarbital and propofol are found in procedural sedation and the management of refractory status epilepticus (RSE).
Procedural Sedation (e.g., Pediatric Imaging)
Propofol has largely become the agent of choice for short procedures due to its rapid onset and, most notably, faster recovery profile.
| Parameter | Pentobarbital | Propofol | Key Findings |
| Sedation Efficacy | 96.45% (Ideal Sedation) | 96.8% (Ideal Sedation) | Efficacy is comparable, but pentobarbital is more likely to result in poor sedation leading to procedure cancellation (OR 5.88).[6] |
| Median Recovery Time | 75 minutes | 30 minutes | Propofol allows for significantly faster recovery.[6] One study reported recovery times of 100 min for pentobarbital vs. 34 min for propofol.[7][8] |
| Adverse Events | Lower incidence of physiologic changes and respiratory events.[6][7] | Higher incidence of airway manipulations (23% vs 0%) and adverse respiratory events (12% vs 0%).[7][8] | Propofol requires more vigilant airway management.[9] |
| Other Side Effects | Associated with prolonged recovery, unplanned admission, and vomiting.[6] | Faster return to baseline functional status and higher caregiver satisfaction.[10] | Propofol is generally more efficient for outpatient procedures.[10] |
Refractory Status Epilepticus (RSE)
In the critical care setting for RSE, pentobarbital has demonstrated high efficacy in terminating seizure activity, though it is associated with significant side effects.
| Parameter | Pentobarbital (PTB) | Propofol (PRO) / Midazolam (MDL) | Key Findings |
| Short-Term Treatment Failure | 8% | 23% | PTB is associated with a lower frequency of immediate treatment failure.[11] |
| Breakthrough Seizures | 12% | 42% | PTB provides more sustained seizure control in the short term.[11] |
| Incidence of Hypotension | 77% | 34% | PTB treatment is associated with a significantly higher risk of hypotension.[11] |
| Mortality | No significant difference | No significant difference | Mortality was not significantly associated with the choice of agent.[11] |
Comparative Efficacy: Pentobarbital vs. Benzodiazepines
Benzodiazepines have widely replaced barbiturates for indications like anxiety and insomnia primarily due to their superior safety profile.[1]
| Feature | Pentobarbital (Barbiturate) | Benzodiazepines (e.g., Lorazepam) | Key Findings |
| Therapeutic Index | Narrow | Wide | Benzodiazepines have a much lower risk of fatal overdose when taken alone.[2] |
| Mechanism of Action | Increases duration of GABA-A channel opening; can directly gate channel at high doses.[1][5] | Increases frequency of GABA-A channel opening; requires GABA to be present.[4][5] | The mechanistic difference is the primary reason for the safety disparity. |
| Anxiolytic/Sedative Effect | Potent sedative and hypnotic effects. | Effective anxiolytic and sedative effects. | In a direct comparison for pre-surgical medication, lorazepam provided greater sedation, lack of recall, and a greater anti-anxiety effect than pentobarbital.[12] |
| Dependence & Withdrawal | High potential for dependence; withdrawal can be severe and life-threatening.[1] | Risk of dependence, especially with long-term use, but generally considered safer than barbiturates.[2] | Withdrawal from both requires careful medical supervision. |
| Antidote for Overdose | None available; treatment is supportive (e.g., mechanical ventilation).[3] | Flumazenil can be used to reverse the effects of a benzodiazepine overdose. | The availability of an antidote significantly enhances the safety of benzodiazepines. |
| Use in Alcohol Withdrawal | Phenobarbital (another barbiturate) has been shown to be effective and may reduce hospital length of stay compared to benzodiazepines in severe cases.[13] | Considered the standard of care for alcohol withdrawal syndrome due to their safety and efficacy.[2] | Barbiturates may have a role in severe or benzodiazepine-refractory alcohol withdrawal.[14] |
Experimental Protocols
Protocol 1: Clinical Assessment of Sedative Efficacy (Procedural Sedation)
This protocol is based on methodologies used in prospective, randomized trials comparing propofol and pentobarbital for pediatric MRI sedation.[10]
-
Patient Selection: Enroll patients (e.g., ages 1-17 years) requiring intravenous sedation for an elective procedure (e.g., cranial MRI). Exclude patients with significant comorbidities (e.g., ASA physical status > 3) or known allergies to the study drugs. Obtain informed consent from caregivers.
-
Randomization: Assign patients randomly to receive either single-agent propofol or a pentobarbital-based regimen. The study should be blinded if possible, though differences in administration may make this difficult.
-
Drug Administration:
-
Propofol Group: Administer an intravenous loading dose (e.g., 1-2 mg/kg) followed by a continuous infusion (e.g., 100-200 mcg/kg/min), titrated to achieve a desired level of sedation (e.g., modified Ramsay score > 4).
-
Pentobarbital Group: Administer intravenous pentobarbital in sequential doses (e.g., initial 2 mg/kg, followed by 1 mg/kg aliquots) until the target sedation score is reached. Adjuvant agents like midazolam or fentanyl may be used per institutional protocol.[10]
-
-
Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, respiratory rate, and oxygen saturation (SpO2). A physician trained in advanced airway management must be immediately available.
-
Outcome Measures:
-
Primary: Recovery time (e.g., time to achieve an Aldrete score > 8).
-
Secondary: Sedation induction time, total sedation time, incidence of adverse events (e.g., respiratory depression, hypotension, vomiting), quality of imaging, and caregiver satisfaction scores.[10]
-
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avisarecovery.com [avisarecovery.com]
- 6. Propofol vs pentobarbital for sedation of children undergoing magnetic resonance imaging: results from the Pediatric Sedation Research Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is propofol a safe alternative to pentobarbital for sedation during pediatric diagnostic CT? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. publications.aap.org [publications.aap.org]
- 10. Comparison of propofol with pentobarbital/midazolam/fentanyl sedation for magnetic resonance imaging of the brain in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Evaluation of lorazepam and pentobarbital as surgical premedicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenobarbital Versus Benzodiazepines for the Treatment of Severe Alcohol Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Barbiturates Versus Benzodiazepine for the Treatment of Severe Alcohol" by Blerina Asllanaj, Eric Chang et al. [scholarlycommons.hcahealthcare.com]
A Head-to-Head Comparison of Analytical Techniques for Barbiturate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The identification and quantification of impurities in barbiturate active pharmaceutical ingredients (APIs) and formulated drug products are critical for ensuring their safety, efficacy, and stability. Regulatory bodies mandate stringent control over impurity levels, necessitating the use of sensitive, specific, and robust analytical techniques. This guide provides a head-to-head comparison of the most commonly employed analytical methods for barbiturate impurity profiling, supported by experimental data and detailed protocols.
Key Analytical Techniques at a Glance
The primary methods for separating and identifying barbiturate impurities include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). Each technique offers a unique set of advantages and limitations in terms of sensitivity, resolution, and applicability.
Quantitative Performance Data
The selection of an appropriate analytical technique is often guided by its performance characteristics. The following tables summarize key quantitative parameters for various methods used in barbiturate analysis.
Table 1: Performance Comparison of Chromatographic Methods for Barbiturate Impurity Profiling
| Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Reference |
| RP-HPLC | Pentobarbital | 2.103 µg/mL[1] | 3.979 µg/mL[1] | Not Specified | Not Specified | [1] |
| UPLC-MS/MS | Various Barbiturates | Signal-to-noise ratio < 5:1[1] | Signal-to-noise ratio > 10:1[1] | Not Specified | Not Specified | [1] |
| GC-MS | 6 Common Barbiturates | Not Specified | 50 ng/mL[2] | 50 - 10,000 ng/mL[2] | 4 - 9% | [2][3] |
| LC-MS/MS | 9 Barbiturates | Not Specified | 20 ng/mL[4] | 20 - 2500 ng/mL[4] | Not Specified | [4][5] |
| LC-MS/MS | 8 Barbiturates & THC-A | Not Specified | 5 ng/mL[6] | 5 - 1000 ng/mL[6] | <15% | [6] |
| FM-LPME/LC-MS | Barbital, Phenobarbital, Pentobarbital | 0.6 - 3.6 ng/mL (Urine)[7] | Not Specified | 5.0 - 500 ng/mL (Urine)[7] | 5.0 - 13.7% | [7] |
| CE | Amitriptyline & Impurities | 5.1 ng/spot[8] | 17.3 ng/spot[8] | 10 - 250 ng/spot[8] | Not Specified | [8] |
Note: Direct comparison of LOD/LOQ values should be made with caution due to variations in instrumentation, matrices, and experimental conditions across different studies.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative methodologies for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the routine analysis of barbiturate impurities due to its robustness and cost-effectiveness.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.[10] For example, a 50:50 (v/v) mixture of methanol and water.[11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength where the barbiturates and their impurities show significant absorbance, often around 214 nm or 254 nm.[1][11]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).[10] Filter the solution to remove any particulate matter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Derivatization is often required for polar barbiturates to improve their chromatographic behavior.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a methylsilicone or 5% phenyl polysiloxane phase column.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set between 250-300°C.[12]
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all analytes. For example, an isothermal analysis at 200°C or a program from 200-260°C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is common.[12]
-
Sample Preparation: Extraction from the sample matrix using a suitable solvent (e.g., liquid-liquid extraction).[2] Derivatization, such as methylation, is often performed to improve volatility and peak shape.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.
Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).[5][13]
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.5% acetic acid) and an organic phase (e.g., methanol or acetonitrile).[7]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.4 mL/min for standard bore columns.[14]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for barbiturates.[6][14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.[6]
-
Sample Preparation: A simple "dilute and shoot" approach can be used for some samples, where the sample is diluted with the mobile phase or an internal standard solution before injection.[4] For more complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[14]
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of barbiturate impurities using different analytical techniques.
Caption: Workflow for Barbiturate Impurity Analysis using GC-MS.
Caption: Workflow for Barbiturate Impurity Analysis using LC-MS/MS.
Logical Relationships of Analytical Techniques
The choice of analytical technique depends on various factors, including the required sensitivity, the nature of the impurities, and the available instrumentation.
References
- 1. ijsra.net [ijsra.net]
- 2. GC/MS confirmation of barbiturates in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. Analysis of Barbiturates in Urine by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. Food Science of Animal Resources [kosfaj.org]
Unmasking Unwanted Guests: A Comparative Guide to Spectroscopic Identification of Synthetic Barbiturate Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. Synthetic barbiturates, a class of central nervous system depressants, are no exception. The manufacturing process can introduce impurities that may affect the drug's efficacy and safety. This guide provides an objective comparison of key spectroscopic techniques for identifying and characterizing these synthetic impurities, supported by experimental data and detailed protocols.
The timely and accurate identification of impurities is a critical aspect of drug development and quality control. Spectroscopic methods offer powerful tools for elucidating the structure of these often-elusive compounds. This guide will delve into the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy in the analysis of synthetic barbiturate impurities.
Performance Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for impurity analysis depends on several factors, including the concentration of the impurity, the complexity of the sample matrix, and the desired level of structural information. The following tables summarize the quantitative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of barbiturates, which can serve as a proxy for the detection of structurally similar impurities.
Table 1: Quantitative Performance of GC-MS for Barbiturate Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 20 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.2 μg/mL | [3] |
| Extraction Efficiency | 75% - 84% | [1] |
| Within-Day Precision (%CV) | 2.5% - 4.8% | [1] |
| Between-Day Precision (%CV) | 6.7% - 8.6% | [1] |
Table 2: Quantitative Performance of LC-MS/MS for Barbiturate Analysis
| Parameter | Value (Urine) | Value (Whole Blood) | Value (Milk) | Reference |
| Limit of Detection (LOD) | 0.6 - 3.6 ng/mL | 1.5 - 3.1 ng/mL | 5 ng/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | - | [6] |
| Linearity Range | 5.0 - 500 ng/mL | 7.5 - 750 ng/mL | 10 - 1000 ng/mL | [4][5] |
| Recovery | - | - | 85.0% - 113.5% | [4] |
| Inter-assay RSD | - | - | < 7.3% | [4] |
The Spectroscopic Arsenal: A Deeper Dive
Mass Spectrometry (MS): The Gold Standard for Sensitivity
Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, is a cornerstone of impurity analysis.[7] Its high sensitivity and specificity make it ideal for detecting and identifying trace-level impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method for the analysis of volatile and thermally stable compounds. Derivatization is often required for barbiturates to improve their chromatographic behavior.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and is suitable for a wider range of compounds, including those that are not amenable to GC.[7] It often does not require derivatization, simplifying sample preparation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unrivaled Structure Elucidator
NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[8][9][10] It provides detailed information about the connectivity of atoms within a molecule, making it invaluable for identifying unknown impurities. While generally less sensitive than MS, advancements in NMR technology, such as the use of cryogenic probes, have significantly improved its sensitivity for analyzing trace amounts of material.[8] Quantitative NMR (qNMR) can also be used to determine the concentration of impurities without the need for a reference standard of the impurity itself.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprinter
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for identifying impurities that have different functional groups from the parent drug molecule. The resulting spectrum serves as a unique "fingerprint" for a compound.
Experimental Protocols
Key Experiment 1: Impurity Identification by GC-MS
Objective: To separate and identify volatile impurities in a synthetic barbiturate sample.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the barbiturate sample in a suitable organic solvent (e.g., methanol).
-
For derivatization, add a methylating agent (e.g., trimethylanilinium hydroxide) and incubate at a specified temperature to convert the barbiturates and their impurities into more volatile methyl derivatives.[1]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the parent barbiturate and any impurities in the total ion chromatogram (TIC).
-
Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity by comparing the retention time and mass spectrum with that of a certified reference standard of the suspected impurity, if available.
-
Key Experiment 2: Impurity Profiling by LC-MS/MS
Objective: To detect and quantify known and unknown impurities in a synthetic barbiturate sample with high sensitivity.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the barbiturate sample in a suitable solvent mixture (e.g., water/acetonitrile).
-
Perform a simple "dilute and shoot" method or a solid-phase extraction (SPE) for sample cleanup and concentration if necessary.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for barbiturates.[11]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for known impurities and product ion scanning for unknown impurities.
-
-
-
Data Analysis:
-
For known impurities, quantify using a calibration curve generated from certified reference standards.
-
For unknown impurities, analyze the product ion spectra to deduce the structure. High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition.
-
Visualizing the Process and Pathway
To better understand the workflow of impurity identification and the biological context of barbiturates, the following diagrams are provided.
References
- 1. Confirmation and quantitation of barbiturates in human urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. mdpi.com [mdpi.com]
- 6. ijsra.net [ijsra.net]
- 7. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Barbiturate Derivatives and Phenobarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly synthesized barbiturate derivatives against the benchmark anticonvulsant, phenobarbital. The following sections detail the performance of these novel compounds in preclinical anticonvulsant screening models, outline the experimental methodologies used for their evaluation, and illustrate the key signaling pathways involved in their mechanism of action.
Quantitative Performance Analysis
The anticonvulsant potential of novel barbiturate derivatives is typically evaluated using standardized preclinical models, primarily the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively. The neurotoxicity of the compounds is also assessed to determine their therapeutic index.
Below is a summary of the anticonvulsant activity and neurotoxicity of representative novel barbiturate derivatives compared to the standard drug, Phenobarbital.
| Compound | Anticonvulsant Activity (MES) - ED₅₀ (mg/kg) | Anticonvulsant Activity (scPTZ) - ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀) (mg/kg) | Protective Index (PI) (MES/TD₅₀) | Reference |
| Phenobarbital | 12.5 | 15.2 | 68.5 | 5.5 | [1] |
| Compound 4c | 25.8 | >100 | >300 | >11.6 | [1] |
| Compound 4d | 28.1 | >100 | >300 | >10.7 | [1] |
| Compound 4s | 22.5 | >100 | >300 | >13.3 | [1] |
| R-mTFD-MPPB | Protective (qualitative) | Protective (qualitative) | >10 mg/kg (motor impairment) | Not calculated | [2] |
| Diphenylbarbituric acid | Not specified | Not specified | Not specified | Not specified | [3] |
Note: ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect (motor impairment) in 50% of the animals. The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀ and is a measure of the drug's safety margin. A higher PI indicates a safer drug.
Mechanism of Action: GABAergic Modulation
Barbiturates, including phenobarbital and its novel derivatives, exert their primary effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[4][5] This interaction leads to an enhanced inhibitory postsynaptic potential, thereby reducing neuronal excitability.
At lower concentrations, barbiturates potentiate the effect of GABA by increasing the duration of chloride channel opening.[6] At higher concentrations, they can directly activate the GABA-A receptor, even in the absence of GABA.[6] However, studies have shown that anesthetic barbiturates like pentobarbital and secobarbital are more potent in enhancing GABA receptor-coupled responses compared to anticonvulsant barbiturates like phenobarbital and diphenylbarbituric acid.[3][7] This suggests that the anticonvulsant actions of some barbiturates may not solely depend on their ability to enhance GABAergic activity.[3]
Caption: Mechanism of action of barbiturates at the GABA-A receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of novel barbiturate derivatives.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150g) are used.[8]
-
Apparatus: An electroconvulsiometer with corneal or ear electrodes is used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compound or vehicle (for the control group) is administered intraperitoneally (i.p.) or orally.
-
After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for oral), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice, 150 mA for 0.2 seconds in rats) is delivered through the electrodes.[8][9]
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
-
Endpoint: The ability of the drug to abolish the tonic hindlimb extension is considered a positive result. The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic extension.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures.
-
Animals: Male albino mice (18-25 g) are typically used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compound or vehicle is administered i.p. or orally.
-
After a specific pre-treatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes).
-
-
Endpoint: The ability of the drug to prevent the onset of clonic seizures (lasting for at least 5 seconds) is considered a positive result. The ED₅₀ is the dose that protects 50% of the animals from clonic seizures.
Neurotoxicity Screening (Rotorod Test)
This test assesses motor impairment and is used to determine the neurotoxic side effects of the compounds.
-
Apparatus: A rotating rod (rotorod) apparatus.
-
Procedure:
-
Animals are trained to stay on the rotating rod.
-
The test compound is administered.
-
At various time points after administration, the animals are placed on the rotating rod (e.g., rotating at 6 rpm).
-
-
Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) in three successive trials is indicative of neurotoxicity. The TD₅₀ is the dose that causes neurotoxicity in 50% of the animals.
Conclusion
The search for new antiepileptic drugs with improved efficacy and safety profiles is an ongoing endeavor. The data presented in this guide indicate that several novel barbiturate derivatives show promise as potential alternatives to phenobarbital. For instance, compounds 4c, 4d, and 4s exhibit a wider safety margin (higher Protective Index) in the MES test compared to phenobarbital, although they were less effective in the scPTZ model.[1] The chiral derivative R-mTFD-MPPB also demonstrated anticonvulsant properties with a distinct mechanism from its convulsant enantiomer, highlighting the importance of stereochemistry in drug design.[2]
Further research, including more extensive preclinical and clinical studies, is necessary to fully elucidate the therapeutic potential and safety of these novel compounds. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of antiepileptic drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Contrasting actions of a convulsant barbiturate and its anticonvulsant enantiomer on the α1β3γ2L GABAA receptor account for their in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of diphenylbarbituric acid, phenobarbital, pentobarbital and secobarbital on GABA-mediated inhibition and benzodiazepine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Anti-Epileptic Drugs | PPTX [slideshare.net]
- 9. rjptonline.org [rjptonline.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
